molecular formula C8H11NOS B2432677 S-Ethyl-S-phenyl sulfoximine CAS No. 1889-63-0

S-Ethyl-S-phenyl sulfoximine

Cat. No.: B2432677
CAS No.: 1889-63-0
M. Wt: 169.24
InChI Key: AQERBDXVCFTGGY-UHFFFAOYSA-N
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Description

S-Ethyl-S-phenyl sulfoximine is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.24. The purity is usually 95%.
BenchChem offers high-quality S-Ethyl-S-phenyl sulfoximine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Ethyl-S-phenyl sulfoximine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl-imino-oxo-phenyl-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQERBDXVCFTGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=N)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis of S-Ethyl-S-phenyl Sulfoximine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Ethyl-S-phenyl sulfoximine (CAS: 1889-63-0) represents a critical structural motif in modern drug discovery, serving as a stable, polar, and chiral bioisostere for sulfones and sulfonamides. Its unique geometry and hydrogen-bonding capabilities allow for precise vector exploration in active sites, notably in kinase inhibitors (e.g., AZD6738, roniciclib).

This guide details the synthesis of free NH-sulfoximine via the Hypervalent Iodine-Mediated NH-Transfer protocol. This method is selected for its operational simplicity, stereospecificity (retention of configuration), and avoidance of hazardous azide reagents or expensive transition metals.

Part 1: Retrosynthetic Analysis & Mechanistic Logic

The construction of the sulfoximine core (


) can be approached via three primary disconnects. For S-Ethyl-S-phenyl sulfoximine, the most robust pathway is the oxidative imination of the corresponding sulfoxide.
Strategic Selection
  • Route A: Electrophilic Imination of Sulfoxide (Selected). Uses Ethyl Phenyl Sulfoxide as the precursor. Reagents like PhI(OAc)

    
     and Ammonium Carbamate generate an in situ iodonitrene species.
    
    • Advantage:[1][2][3] Stereospecific (retention), mild conditions, metal-free.[4]

  • Route B: Metal-Catalyzed Imination. Uses Rh

    
    (OAc)
    
    
    
    with carbamates/azides.
    • Disadvantage:[5] High cost, trace metal contamination risks.

  • Route C: Schmidt-Type Reaction. Uses NaN

    
    /H
    
    
    
    SO
    
    
    .
    • Disadvantage:[5] Explosion hazard, harsh acidic conditions, poor functional group tolerance.

Mechanistic Pathway (Route A)

The reaction proceeds via the formation of an electrophilic iodonitrene intermediate generated from (diacetoxyiodo)benzene (PIDA) and ammonia. This species attacks the nucleophilic sulfur of the sulfoxide.

G Figure 1: Mechanistic Pathway of Hypervalent Iodine Mediated Imination cluster_0 Pre-Activation PIDA PhI(OAc)2 Iodonitrene [PhI=NH] Active Species PIDA->Iodonitrene - 2 AcOH NH3 NH3 (from Carbamate) NH3->Iodonitrene Intermediate λ6-Sulfanenitrile Intermediate Iodonitrene->Intermediate Electrophilic Attack Sulfoxide Ethyl Phenyl Sulfoxide Sulfoxide->Intermediate + [PhI=NH] Product S-Ethyl-S-phenyl Sulfoximine Intermediate->Product - PhI (Reductive Elimination)

Part 2: Experimental Protocol (The Bull-Luisi-Bolm Method)

This protocol is adapted from the works of James A. Bull and Carsten Bolm , optimized for the synthesis of S-Ethyl-S-phenyl sulfoximine on a gram scale.

Reagents & Materials
ReagentEquiv.[2][4][5][6][7][8][9]RoleHazard Note
Ethyl Phenyl Sulfoxide 1.0SubstrateIrritant
Ammonium Carbamate 4.0Nitrogen SourceDecomposes to NH

/CO

(Diacetoxyiodo)benzene (PIDA) 3.0OxidantOxidizer, keep cold
Methanol (MeOH) [0.5 M]SolventFlammable, Toxic
Step-by-Step Methodology
1. Reaction Setup
  • Vessel: Equip a round-bottom flask with a large, oval magnetic stir bar (to handle slurry).

  • Charging: Add Ethyl Phenyl Sulfoxide (1.0 equiv) and Methanol (concentration ~0.5 M relative to sulfoxide).

  • Oxidant Addition: Add PIDA (3.0 equiv) in a single portion. The solution may turn slightly yellow.

  • Nitrogen Source: Add Ammonium Carbamate (4.0 equiv) slowly over 5–10 minutes.

    • Note: Slow addition controls the off-gassing of CO

      
      .
      
  • Reaction: Stir the suspension vigorously at 25 °C (Room Temperature) . The flask need not be sealed air-tight; a loose stopper or drying tube is sufficient.

2. Monitoring & Completion
  • Time: Reaction is typically complete within 1–2 hours .

  • TLC Monitoring:

    • Mobile Phase: EtOAc/Heptane (1:1).

    • Observation: Sulfoxide (

      
      ) disappears; Sulfoximine (
      
      
      
      ) appears as a more polar spot.
3. Workup & Purification[6][10][11]
  • Quench: Remove solvent under reduced pressure (rotary evaporator) to obtain a yellow slurry.

  • Neutralization: Dilute the residue with Ethyl Acetate and Saturated aq. NaHCO

    
     . Stir for 5 minutes to neutralize acetic acid byproducts.
    
  • Extraction: Transfer to a separatory funnel. Separate phases. Re-extract the aqueous layer with EtOAc (3x).

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (neutralized with 1% Et

      
      N if product is acid-sensitive, though usually stable).
      
    • Gradient: 10%

      
       80% EtOAc in Heptane.
      
    • Product: S-Ethyl-S-phenyl sulfoximine is typically isolated as a pale yellow oil or low-melting solid.

Workflow Figure 2: Operational Workflow for Sulfoximine Synthesis Start Start: Ethyl Phenyl Sulfoxide (in MeOH) AddReagents Add PIDA (3.0 eq) + NH2CO2NH4 (4.0 eq) Start->AddReagents Stir Stir at 25°C for 1-2 h (Monitor TLC) AddReagents->Stir Evap Evaporate MeOH Stir->Evap Quench Add EtOAc + Sat. NaHCO3 (Neutralize AcOH) Evap->Quench Extract Phase Separation (Dry Organic Layer) Quench->Extract Purify Flash Chromatography (EtOAc/Heptane) Extract->Purify

Part 3: Characterization & Data Analysis[11]

Validation of the synthesized S-Ethyl-S-phenyl sulfoximine requires confirmation of the intact ethyl group and the presence of the NH moiety.

Expected Analytical Data
TechniqueSignal/ParameterInterpretation

H NMR
(CDCl

)

3.0–3.2 ppm (m, 2H)
Diastereotopic methylene protons (-CH

-) adjacent to chiral sulfur.

1.2–1.3 ppm (t, 3H)
Methyl group of the ethyl chain.

2.6–3.0 ppm (br s, 1H)
NH proton .[10] Broad, exchangeable with D

O.

7.5–8.0 ppm (m, 5H)
Aromatic protons (Phenyl ring).

C NMR

~50 ppm
Methylene carbon (-CH

-).

~8 ppm
Methyl carbon (-CH

).
IR Spectroscopy ~3260 cm

N-H stretching (distinctive broad band).
~1220 cm

S=N / S=O stretching modes.
HRMS (ESI) [M+H]

Calc: 170.0634 (approx). Found: consistent with formula C

H

NOS.
Stereochemical Note

If the starting material is enantiopure (e.g., (S)-Ethyl phenyl sulfoxide), the reaction proceeds with retention of configuration at the sulfur center.[12] The resulting sulfoximine will maintain the (S)-configuration.[4]

References

  • Bull, J. A., Luisi, R., et al. (2016).[9] "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." Journal of Organic Chemistry.

  • Bolm, C., et al. (2017).[7] "Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate." Organic Syntheses.

  • Zenzola, M., et al. (2016). "NH-Sulfoximines from Sulfoxides: A Metal-Free Protocol." Chemistry - A European Journal.[7]

  • Frings, M., Bolm, C., et al. (2012). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

S-Ethyl-S-phenyl sulfoximine CAS number 1889-63-0

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: S-Ethyl-S-phenyl Sulfoximine (CAS 1889-63-0) Synthesis, Reactivity, and Pharmaceutical Utility

Executive Summary

S-Ethyl-S-phenyl sulfoximine (CAS 1889-63-0) represents a pivotal structural motif in modern medicinal chemistry, increasingly recognized as a "Rising Star" for bioisosteric replacement. As the mono-aza analogue of a sulfone, this chiral scaffold offers a unique combination of chemical stability, high aqueous solubility, and a versatile vector for derivatization at the nitrogen atom.[1] Unlike the achiral sulfone group, the sulfoximine moiety introduces a chiral sulfur center (


), enabling the fine-tuning of target engagement and pharmacokinetic profiles.

This technical guide provides a comprehensive analysis of S-Ethyl-S-phenyl sulfoximine, detailing its physicochemical properties, green synthetic protocols, stereochemical resolution strategies, and its application as a directing group (DG) in C-H activation.

Physicochemical Profile

The sulfoximine group distinguishes itself from sulfones by its enhanced solubility in protic solvents and its dual nature as both a weak Lewis base (at Nitrogen) and a carbon acid (at the


-position).[1]

Table 1: Technical Specifications of S-Ethyl-S-phenyl Sulfoximine

PropertyValue / DescriptionNotes
CAS Number 1889-63-0Refers to the racemic mixture unless specified (R/S).
Molecular Formula

Molecular Weight 169.24 g/mol
Physical State Low-melting solid or viscous oilOften stored at 2-8°C to prevent hygroscopic degradation.
Basicity (

of

)
~2.7 (in water)The nitrogen is weakly basic, protonating in strong acids [1].
Acidity (

of NH)
~24 (in DMSO)The NH proton is weakly acidic but can be deprotonated by strong bases (e.g., NaH, BuLi) for functionalization.
Solubility High in MeOH, EtOH, DMSO, DCMSignificantly higher aqueous solubility than corresponding sulfones due to H-bond donor/acceptor capability.
Chirality Sulfur-stereogenic (

)
Exists as a pair of enantiomers; stable to racemization under neutral/basic conditions.

Synthetic Architecture

Historically, sulfoximines were synthesized using hazardous reagents like hydrazoic acid (


). Modern protocols emphasize "Green Chemistry" principles, utilizing hypervalent iodine reagents to facilitate the oxidative imination of sulfides in a one-pot procedure.
Protocol: One-Pot Green Synthesis from Sulfide

Rationale: This method avoids the use of explosive azides and utilizes ammonium carbamate as a safe, solid ammonia source.

Reagents:

  • Ethyl phenyl sulfide (1.0 equiv)

  • Ammonium carbamate (

    
    , 1.5 equiv)
    
  • (Diacetoxyiodo)benzene (PhI(OAc)

    
    , 2.3 equiv)
    
  • Solvent: Methanol (MeOH)[2][3]

Step-by-Step Methodology:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl phenyl sulfide (10 mmol) and MeOH (50 mL).

  • Activation: Add Ammonium carbamate (15 mmol) followed by PhI(OAc)

    
     (23 mmol) in a single portion.
    
  • Reaction: Stir the mixture at room temperature (25°C) for 3–4 hours. The reaction creates an electrophilic iodine species that activates the sulfide, allowing nucleophilic attack by the ammonia source.

  • Monitoring: Monitor consumption of the sulfide via TLC (30% EtOAc/Hexane).

  • Work-up: Remove solvent under reduced pressure. Redissolve the residue in DCM and wash with saturated

    
     and brine.
    
  • Purification: Purify via flash column chromatography (Silica gel, gradient elution with EtOAc/Hexane) to yield the free NH-sulfoximine [2].

Figure 1: Mechanistic Workflow of Oxidative Imination

Synthesis Sulfide Ethyl Phenyl Sulfide (Starting Material) Intermediate Iodine(III)-Sulfide Complex (Activated Species) Sulfide->Intermediate Oxidative Activation (MeOH, RT) Reagents NH2CO2NH4 + PhI(OAc)2 (Oxidant & N-Source) Reagents->Intermediate Product S-Ethyl-S-phenyl Sulfoximine (Target) Intermediate->Product Ligand Exchange & Elimination

Caption: One-pot oxidative imination of sulfides using hypervalent iodine reagents.

Stereochemical Resolution

Since CAS 1889-63-0 is typically racemic, obtaining enantiopure material is critical for drug development. While classical resolution with chiral acids (e.g., (+)-camphor-10-sulfonic acid) is possible, Kinetic Resolution (KR) via C-H activation represents the state-of-the-art approach.

Protocol: Kinetic Resolution via Pd(II)-Catalyzed C-H Olefination

Rationale: This method selectively functionalizes one enantiomer of the sulfoximine, leaving the other unreacted and enantiomerically enriched.

  • Catalyst System: Pd(OAc)

    
     (5 mol%) with a chiral mono-N-protected amino acid (MPAA) ligand (e.g., Boc-L-Val-OH).
    
  • Coupling Partner: Ethyl acrylate or styrene (1.5 equiv).

  • Conditions: React racemic S-Ethyl-S-phenyl sulfoximine in mild solvent (DCE or HFIP) at 80°C.

  • Mechanism: The sulfoximine nitrogen directs the Palladium to the ortho-position. The chiral ligand creates a steric environment that accelerates the reaction of the (

    
    )-enantiomer (for example), while the (
    
    
    
    )-enantiomer reacts much slower.
  • Outcome: Separation of the ortho-olefinated product from the unreacted, enantiopure sulfoximine via standard chromatography [3].

Reactivity & Functionalization

The sulfoximine core is a "chemical chameleon," offering three distinct vectors for modification: the Nitrogen (nucleophilic), the


-Carbon (acidic), and the ortho-Aryl position (via Directing Group chemistry).

Figure 2: The Reactivity Hub of S-Ethyl-S-phenyl Sulfoximine

Reactivity Core S-Ethyl-S-phenyl Sulfoximine N_Func N-Functionalization (Alkylation/Arylation) Core->N_Func Electrophiles (R-X, Ar-I) CH_Act Ortho-C-H Activation (Annulation) Core->CH_Act Rh/Ru Cat. (Alkynes/Diazo) Alpha_C Alpha-C Deprotonation (Electrophile Trapping) Core->Alpha_C Base (BuLi) + E+ Oxidation N-Oxidation (Sulfonimidoyl) Core->Oxidation KMnO4

Caption: Divergent reactivity modes: N-center nucleophilicity, Ortho-C-H directing ability, and Alpha-C acidity.

Key Transformation: Ortho-C-H Annulation

Sulfoximines are excellent directing groups for Rh(III)-catalyzed annulation with alkynes to form 1,2-benzothiazines .

  • Conditions: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%), AgSbF
    
    
    , Cu(OAc)
    
    
    , Alkyne, MeOH, 60°C.
  • Significance: This reaction builds complex heterocyclic scaffolds rapidly, often used in designing novel anti-inflammatory agents [4].

Pharmaceutical Applications

S-Ethyl-S-phenyl sulfoximine is a bioisostere of the ethyl phenyl sulfone moiety. The replacement of the sulfone oxygen with an NH (or N-R) group confers specific advantages:

  • Solubility & Permeability: The NH group acts as a hydrogen bond donor/acceptor, often improving aqueous solubility (logS) and membrane permeability compared to the lipophilic sulfone.

  • Metabolic Stability: The sulfoximine bond is generally stable to metabolic hydrolysis and oxidation, unlike sulfides or sulfoxides.

  • Vector for Diversity: The nitrogen atom allows for the attachment of solubilizing groups or "warheads" without altering the core scaffold's geometry.

  • Case Study Context: While specific to this ethyl derivative, the sulfoximine class is validated by clinical candidates like Roniciclib (pan-CDK inhibitor) and Ceralasertib (ATR inhibitor), where the sulfoximine improved potency and pharmacokinetic properties over the sulfonamide precursor [5].

References

  • Anselmi, E. et al. "Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity."[4] Chemistry - A European Journal, 2024.[4] Link

  • Zenzola, M. et al. "One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides." The Journal of Organic Chemistry, 2021. Link

  • Wang, B. et al. "Synthesis of Cyclic Sulfoximines via C–H Bond Activation." Molecules, 2023. Link

  • Lücking, U. "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 2013.[1] Link

  • Frings, M. et al. "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective." Journal of Medicinal Chemistry, 2020. Link

Sources

Chiral Sulfoximine Synthesis from Sulfides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Importance & Pharmacophore Utility

The "Chemical Chameleon" of Medicinal Chemistry Chiral sulfoximines (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) have transcended their status as mere laboratory curiosities to become critical pharmacophores in modern drug discovery. Structurally, they act as stable, mono-aza isosteres of sulfones. However, unlike the achiral sulfone group, the sulfoximine sulfur atom is a stable stereogenic center (barrier to racemization > 30 kcal/mol).

Why This Matters:

  • Solubility & H-Bonding: The basic nitrogen (

    
     for free NH) offers an additional hydrogen bond acceptor/donor vector, often improving aqueous solubility compared to the lipophilic sulfone.
    
  • Metabolic Stability: Sulfoximines are generally resistant to metabolic reduction and oxidation, unlike their sulfoxide precursors.

  • Clinical Validation: Prominent examples include Ceralasertib (AZD6738) (ATR inhibitor) and Roniciclib (CDK inhibitor).

Part 2: Mechanistic Pathways & Strategic Selection

There are two primary distinct routes to synthesize chiral sulfoximines from sulfides. The choice depends heavily on the required enantiopurity (ee) and the availability of chiral starting materials.

The Two Core Pathways
  • Path A: The Sulfoxide Route (Stepwise Oxidation

    
     Imination) 
    
    • Mechanism:[1][2] Asymmetric oxidation of sulfide to chiral sulfoxide, followed by stereospecific imination.

    • Stereochemistry: The imination step typically proceeds with retention of configuration .

    • Verdict: The industry "Gold Standard" for high enantiopurity because asymmetric sulfoxidation (e.g., Kagan, Sharpless, enzymatic) is highly mature.

  • Path B: The Sulfilimine Route (Stepwise Imination

    
     Oxidation) 
    
    • Mechanism:[1][2] Asymmetric imination of sulfide to chiral sulfilimine, followed by oxidation.

    • Stereochemistry: Oxidation proceeds with retention.[3]

    • Verdict: Historically challenging due to the instability of free sulfilimines and lower enantioselectivity of imination catalysts, though recent Fe and Rh catalysts have improved this.

  • Path C: Direct One-Pot Methods (Bull-Luisi Protocol)

    • Mechanism:[1][2] Simultaneous NH/O transfer.[1][4][5][6]

    • Verdict: Unbeatable for efficiency when building racemic libraries or when chirality is established elsewhere in the molecule.

Visualization: Synthetic Logic Flow

SulfoximinePathways Sulfide Sulfide (R-S-R') Sulfoxide Chiral Sulfoxide (High ee) Sulfide->Sulfoxide 1. Asymmetric Oxidation (Enzymatic/Metal-Cat) Sulfilimine Chiral Sulfilimine (Lower stability) Sulfide->Sulfilimine 1. Asymmetric Imination (Rh/Fe Cat) Sulfoximine Chiral Sulfoximine (Target) Sulfide->Sulfoximine One-Pot NH/O Transfer (Bull-Luisi) Sulfoxide->Sulfoximine 2. Stereospecific Imination (Retention) Sulfilimine->Sulfoximine 2. Oxidation (Retention)

Figure 1: Strategic map for accessing chiral sulfoximines. Path A (Green) is preferred for high-ee requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Stereospecific Imination of Chiral Sulfoxides (The "Gold Standard")

This protocol assumes you have already generated a chiral sulfoxide (e.g., via Kagan oxidation or Esomeprazole-type synthesis). The key here is retention of configuration .

Reagents:

  • Substrate: Enantioenriched Sulfoxide (

    
     ee).[3][7]
    
  • Nitrogen Source: Trifluoroacetamide (

    
    ) or Ammonium Carbamate.
    
  • Oxidant: Phenyliodine diacetate (PIDA) or PhIO.[8]

  • Catalyst: Rhodium(II) acetate dimer

    
     (for 
    
    
    
    ) or Metal-free conditions (for Carbamate).
Workflow 1: Rh-Catalyzed Trifluoroacetylation (Bolm's Method)

Use this for installing an electron-withdrawing N-group that can be hydrolyzed later.

  • Setup: In a flame-dried Schlenk tube, dissolve chiral sulfoxide (1.0 equiv),

    
     (1.5 equiv), and 
    
    
    
    (2-5 mol%) in DCM.
  • Oxidant Addition: Add MgO (2.0 equiv) followed by PIDA (1.5 equiv).

  • Reaction: Stir at room temperature for 12-24 hours. The MgO acts as an acid scavenger to prevent racemization.

  • Validation: Monitor TLC for the disappearance of sulfoxide.

    • Self-Validation Check: The reaction mixture should remain heterogeneous (MgO suspension). If the solution turns homogenous or darkens rapidly, check for catalyst decomposition.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Deprotection (Optional): Treat with

    
     in MeOH to yield the free NH-sulfoximine.
    
Workflow 2: Metal-Free NH Transfer (Bull-Luisi Method)

Use this for direct access to NH-sulfoximines.

  • Setup: Dissolve chiral sulfoxide (1.0 equiv) in MeOH (0.2 M).

  • Reagents: Add Ammonium Carbamate (1.5 equiv) and PIDA (1.5 equiv).

  • Reaction: Stir open to air at room temperature.

  • Mechanism: In situ formation of an iodonitrene species.

  • Self-Validation: The reaction is typically fast (< 4 hours).

    • Critical Control: Ensure MeOH is used; other solvents (DCM, MeCN) fail to promote the specific ligand exchange on iodine required for this pathway.

Protocol B: One-Pot Synthesis from Sulfides (High Throughput)

This method is ideal for medicinal chemistry SAR (Structure-Activity Relationship) exploration where speed > enantiopurity, or when the substrate is achiral.

Reference: Bull, J. A., Luisi, R., et al. Chem. Sci., 2017.[9][10]

Step-by-Step:

  • Charge: To a flask containing Sulfide (1.0 mmol), add Ammonium Carbamate (2.0 equiv) and PIDA (2.5 equiv).

  • Solvent: Add MeOH (2-3 mL).

  • Process: Stir at room temperature. The reaction is exothermic; for large scales (>10g), add PIDA portion-wise.

  • Observation: The solution typically turns yellow/orange.

  • Quench: Dilute with solvent, remove volatiles, and purify.

Data Summary: Nitrogen Source Comparison

Nitrogen SourceConditionsProduct TypeAtom EconomyScalability
Ammonium Carbamate PIDA, MeOH, RTFree NH-SulfoximineHighExcellent (kg scale)
Trifluoroacetamide Rh(II), PIDA, MgON-COCF3 SulfoximineModerateGood
Tosylamine Chloramine-T or PhI=NTsN-Ts SulfoximineLowHigh
Sodium Azide

,

(Schmidt)
Free NH-SulfoximineHighDangerous (Explosion risk)

Part 4: Mechanistic Insight & Troubleshooting

The Catalytic Cycle (Rh-Catalyzed)[5][8]

Understanding the cycle allows for rational troubleshooting. The active species is a Rhodium-Nitrenoid.

RhCycle Rh Rh(II)-Rh(II) RhNitrene Rh-Nitrenoid [Rh=N-R] Rh->RhNitrene Oxidative Addition (-PhI) NitrenePre Iminoiodinane (PhI=N-R) RhNitrene->Rh Nitrene Transfer (to Sulfoxide) Sulfoximine Sulfoximine (Product) RhNitrene->Sulfoximine Reductive Elimination Sulfoxide Sulfoxide (Substrate) Sulfoxide->RhNitrene Nucleophilic Attack PhI PhI

Figure 2: Simplified catalytic cycle for Rh(II)-catalyzed sulfoximination. The electrophilic Rh-nitrenoid is the key intermediate.

Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Conversion Catalyst poisoning or Nitrene dimerization.Add reagents portion-wise (slow addition of oxidant). Increase catalyst loading to 5 mol%.
Racemization Acidic byproducts (AcOH from PIDA).Ensure sufficient base (MgO,

) is present. Avoid high temperatures (>40°C).
Explosion Hazard Azide accumulation (if using Schmidt reaction).STOP. Switch to the Bull-Luisi (Carbamate/PIDA) or Bolm (Amide/PIDA) protocols immediately.
Poor Solubility Substrate lipophilicity.Use TFE (Trifluoroethanol) or HFIP as co-solvents; they stabilize the nitrenoid species.

Part 5: References

  • Bull, J. A., Luisi, R. (2017).[9][10] Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers.[8] Chemical Communications.[11] Link

  • Frings, M., Bolm, C. (2011). Enantioselective Synthesis of Sulfoximines.[6][7][8][12] European Journal of Organic Chemistry. Link

  • Tota, A., et al. (2023).[6][9] Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene.[8][13] Organic Syntheses.[7][9][13] Link

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition.[14] Link

  • Cheng, Y., Bolm, C. (2015). Rhodium-Catalyzed Imination of Sulfoxides and Sulfides.[15][3] Organic Letters.[3] Link

Sources

An In-Depth Technical Guide to the Stereochemistry of S-Ethyl-S-phenyl sulfoximine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: The sulfoximine moiety, a stereochemically stable sulfur-based functional group, has garnered significant attention in medicinal chemistry and drug development for its unique physicochemical properties and ability to serve as a versatile structural motif. This guide provides a comprehensive technical overview of the stereochemistry of a fundamental yet illustrative member of this class, S-Ethyl-S-phenyl sulfoximine. We will delve into the nature of its stereogenic sulfur center, methodologies for the synthesis of both racemic and enantiopure forms, and the analytical techniques crucial for its stereochemical characterization. This document is intended to serve as a foundational resource for researchers aiming to incorporate chiral sulfoximines into their molecular design and synthesis workflows.

The Sulfoximine Core: A Nexus of Chirality and Functionality

The sulfoximine functional group is characterized by a hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, and single-bonded to two carbon substituents. When these two carbon substituents are different, as in the case of S-Ethyl-S-phenyl sulfoximine, the sulfur atom becomes a stereogenic center, rendering the molecule chiral.[1][2] This chirality is not merely a structural curiosity; it has profound implications for the molecule's interaction with biological systems, which are themselves inherently chiral.

The tetrahedral geometry around the sulfur atom in S-Ethyl-S-phenyl sulfoximine gives rise to a pair of non-superimposable mirror images, or enantiomers: (R)-S-Ethyl-S-phenyl sulfoximine and (S)-S-Ethyl-S-phenyl sulfoximine. The configurational stability of the sulfoximine stereocenter is a key attribute, making it an attractive feature in the design of therapeutic agents.[3]

Diagram 1: The Stereogenic Sulfur Center of S-Ethyl-S-phenyl sulfoximine

G S S O O S->O N NH S->N Et Ethyl S->Et Ph Phenyl S->Ph wedge dash center

A representation of the tetrahedral stereogenic sulfur in S-Ethyl-S-phenyl sulfoximine.

Synthesis of Racemic S-Ethyl-S-phenyl sulfoximine: The Starting Point

The preparation of the racemic mixture of S-Ethyl-S-phenyl sulfoximine is a crucial first step, providing the substrate for subsequent enantiomeric resolution or serving as a standard for analytical method development. A common and effective method for the synthesis of sulfoximines is the imination of the corresponding sulfoxide. This can be achieved through various reagents, with a one-pot cascade reaction from the sulfide offering an efficient route.[4]

Experimental Protocol: Synthesis of Racemic S-Ethyl-S-phenyl sulfoximine from Ethyl Phenyl Sulfide

This protocol is based on a general method for the one-pot synthesis of N-iodo sulfoximines from sulfides, with the initial product being the free (N-H) sulfoximine before iodination.[4]

Materials:

  • Ethyl phenyl sulfide

  • Ammonium carbonate

  • (Diacetoxyiodo)benzene

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of ethyl phenyl sulfide (1.0 mmol) in methanol (5 mL) at room temperature, add ammonium carbonate (3.0 mmol) and (diacetoxyiodo)benzene (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield racemic S-Ethyl-S-phenyl sulfoximine.

Self-Validation: The identity and purity of the synthesized racemic sulfoximine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of starting materials and byproducts in the final product confirms the efficacy of the purification process.

Accessing Enantiopurity: Asymmetric Synthesis and Enantiomeric Resolution

The true value of chiral sulfoximines in drug development lies in their enantiomerically pure forms. Two primary strategies are employed to obtain single enantiomers: asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Modern synthetic methodologies increasingly focus on the direct, stereocontrolled synthesis of chiral sulfoximines, obviating the need for resolution. A powerful approach involves the sulfur-selective alkylation or arylation of readily available chiral sulfinamides.[5][6][7][8] This method allows for the predictable transfer of chirality from the sulfinamide precursor to the final sulfoximine product.

Conceptual Workflow: Asymmetric Synthesis via Chiral Sulfinamide Alkylation

G cluster_0 Asymmetric Synthesis of S-Ethyl-S-phenyl sulfoximine start Chiral Phenyl Sulfinamide step1 S-Alkylation (Ethylating Agent) start->step1 product Enantiopure S-Ethyl-S-phenyl sulfoximine step1->product

General workflow for the asymmetric synthesis of chiral sulfoximines.

Enantiomeric Resolution: Separating the Mirror Images

Kinetic resolution is a highly effective technique for separating the enantiomers of a racemic sulfoximine.[9][10][11] This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Table 1: Comparison of Enantiomeric Resolution Techniques for Sulfoximines

TechniquePrincipleAdvantagesDisadvantages
Kinetic Resolution Differential reaction rates of enantiomers with a chiral catalyst.[11]High enantiomeric excess (ee) achievable for both enantiomers.[9]Maximum theoretical yield for one enantiomer is 50%.
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation.Can be a straightforward and scalable method.Success is highly dependent on the crystallization properties of the diastereomeric salts.
Chiral HPLC Chromatographic separation on a chiral stationary phase.[12]Analytical and preparative scale applications; high purity achievable.Can be costly for large-scale separations.
Experimental Protocol: Kinetic Resolution of Racemic S-Ethyl-S-phenyl sulfoximine (Conceptual)

Materials:

  • Racemic S-Ethyl-S-phenyl sulfoximine

  • Chiral catalyst (e.g., a chiral N-heterocyclic carbene or a palladium complex with a chiral ligand)

  • Co-reagent (e.g., an enal or an aryl boronate ester)

  • Appropriate solvent and additives

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the racemic S-Ethyl-S-phenyl sulfoximine and the chiral catalyst in the chosen solvent.

  • Add the co-reagent and any necessary additives.

  • Stir the reaction at the optimized temperature, monitoring the conversion by TLC or HPLC.

  • Aim for approximately 50% conversion to maximize the enantiomeric excess of both the unreacted starting material and the product.

  • Quench the reaction and remove the solvent under reduced pressure.

  • Separate the unreacted S-Ethyl-S-phenyl sulfoximine from the product by silica gel column chromatography.

  • Analyze the enantiomeric excess of both the recovered starting material and the product using chiral HPLC.

Self-Validation: The success of the kinetic resolution is validated by achieving high enantiomeric excess for both the recovered starting material and the newly formed product, as determined by chiral HPLC analysis.

Stereochemical Characterization: Unveiling the 3D Architecture

The unambiguous determination of the stereochemistry of S-Ethyl-S-phenyl sulfoximine is paramount. A combination of analytical techniques is employed to ascertain both the enantiomeric purity and the absolute configuration of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric excess of a chiral sulfoximine sample.[12] By utilizing a chiral stationary phase, the two enantiomers are separated, allowing for their quantification.

Workflow: Chiral HPLC Analysis

G cluster_0 Chiral HPLC Workflow sample Enantioenriched Sample injection Injection onto Chiral Column sample->injection separation Separation of Enantiomers injection->separation detection UV Detection separation->detection analysis Chromatogram Analysis (Peak Integration for ee) detection->analysis

A schematic of the chiral HPLC analysis process.

Chiroptical Methods: Probing the Interaction with Polarized Light

Techniques such as optical rotation and electronic circular dichroism (ECD) provide information about the bulk chirality of a sample and can be used to determine the absolute configuration by comparison with known standards or theoretical calculations.[3][8]

X-ray Crystallography: The Definitive Structure

For a crystalline sample, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state molecular structure, including the absolute configuration of the stereogenic sulfur center.[13] This technique is considered the gold standard for stereochemical assignment.

Conclusion: The Future of Chiral Sulfoximines

S-Ethyl-S-phenyl sulfoximine serves as a valuable model system for understanding the fundamental stereochemical principles of the broader class of sulfoximines. The methodologies for its synthesis, resolution, and characterization are translatable to more complex and medicinally relevant analogues. As the demand for novel, three-dimensional pharmacophores continues to grow, a thorough understanding of the stereochemistry of sulfoximines will be indispensable for the rational design and development of the next generation of therapeutic agents.

References

  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(49), 19263–19268. [Link]

  • Maeda, Y., Hamada, S., Aota, Y., Otsubo, K., Kano, T., & Maruoka, K. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation of Sulfinamides. The Journal of Organic Chemistry, 87(5), 3652–3660. [Link]

  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Asymmetric Synthesis of Sulfoximines from Sulfoxides. The Journal of Organic Chemistry, 65(6), 1673-1678.
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  • Gais, H.-J. (2021). Sulfoximine-Directed Arene ortho-Lithiation. European Journal of Organic Chemistry, 2021(39), 5347-5377. [Link]

  • Han, M., Luo, L., Tang, Z., Li, G.-x., & Wang, Q. (2023). Synthesis of Sulfoximines through Selective Sulfur Alkylation of Sulfinamides Generated In Situ from β-Sulfoximine Esters. Synlett, 34(11), 1829-1833. [Link]

  • Isor, A., Hommelsheim, R., Cone, G. W., Frings, M., Petroff, J. T., Bolm, C., & McCulla, R. D. (2021). Photochemistry of N-Phenyl Dibenzothiophene Sulfoximine. Photochemistry and Photobiology, 97(5), 1037-1044. [Link]

  • Kano, T., Aota, Y., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. Angewandte Chemie International Edition, 58(49), 17661-17665. [Link]

  • Lücking, U. (2021). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem, 16(20), 3138-3151. [Link]

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  • Smith, A. M. R., & Bull, J. A. (2021). Synthesis and configurational assignment of vinyl sulfoximines and sulfonimidamides. Semantic Scholar. [Link]

  • Song, Z., & Li, X. (2022). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. Angewandte Chemie International Edition, 61(11), e202116039. [Link]

  • Wang, C., & Bolm, C. (2020). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. Nature Communications, 11(1), 3845. [Link]

  • Zenzola, M., & Luisi, R. (2020). Theoretical studies on the S–N interactions in sulfoximine. ResearchGate. [Link]

  • Zoller, T., & Lücking, U. (2020). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. The Journal of Organic Chemistry, 85(22), 14757-14764. [Link]

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  • Zoller, T., & Lücking, U. (2020). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. The Journal of Organic Chemistry.
  • Zoller, T., & Lücking, U. (2020). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. The Journal of Organic Chemistry.
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Sources

Stability and Storage of S-Ethyl-S-phenyl Sulfoximine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfoximines are an emerging class of sulfur(VI) compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their unique stereochemical and physicochemical properties, including their ability to act as hydrogen bond donors and acceptors, make them attractive bioisosteres for more common functional groups like sulfones and sulfonamides. S-Ethyl-S-phenyl sulfoximine (CAS No. 1889-63-0) is a key representative of the aryl-alkyl sulfoximine subclass.[1][2] As with any compound intended for pharmaceutical development or rigorous scientific investigation, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its quality, purity, and integrity throughout its lifecycle.

This technical guide provides a comprehensive overview of the stability and storage of S-Ethyl-S-phenyl sulfoximine. It is intended for researchers, scientists, and drug development professionals who handle, formulate, or analyze this compound. The information presented herein is a synthesis of available literature on sulfoximine stability, supplemented with established principles of chemical stability testing.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of S-Ethyl-S-phenyl sulfoximine is essential for interpreting its stability profile.

PropertyValueSource
CAS Number 1889-63-0[1]
Molecular Formula C₈H₁₁NOS[1]
Molecular Weight 169.25 g/mol [1]
Appearance Liquid[1]

Factors Influencing the Stability of S-Ethyl-S-phenyl Sulfoximine

The stability of a chemical entity is its capacity to resist chemical change or degradation under various environmental conditions. For S-Ethyl-S-phenyl sulfoximine, the key factors influencing its stability are temperature, pH, light, and the presence of oxidizing or reducing agents.

Thermal Stability
Hydrolytic Stability

The hydrolytic stability of sulfoximines can be influenced by pH. While generally stable, extremes of pH, particularly acidic conditions, may lead to decomposition.[5] The imine nitrogen in the sulfoximine moiety can be protonated, which may facilitate nucleophilic attack by water, although this is not a facile process under normal conditions.

Photostability

Exposure to ultraviolet (UV) or visible light can induce photochemical degradation of organic molecules. For sulfoximines, photodegradation pathways could involve the cleavage of the S-N or S-C bonds.[6] It is therefore advisable to protect S-Ethyl-S-phenyl sulfoximine from light during storage and handling.

Oxidative and Reductive Stability

The sulfur atom in a sulfoximine is in a high oxidation state (VI), making it susceptible to reduction. Reductive pathways can lead to the corresponding sulfilimine or sulfide.[6] Conversely, while the sulfur is already in a high oxidation state, the rest of the molecule, particularly the phenyl ring and the ethyl group, can be susceptible to oxidation. Strong oxidizing agents should be avoided in the handling and storage of S-Ethyl-S-phenyl sulfoximine.[1]

Potential Degradation Pathways

Based on the general chemistry of sulfoximines, several degradation pathways for S-Ethyl-S-phenyl sulfoximine can be postulated.[6] A comprehensive review by Wiezorek et al. provides an excellent overview of these pathways.[7]

cluster_0 S-Ethyl-S-phenyl sulfoximine cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A S-Ethyl-S-phenyl sulfoximine B Reduction A->B Reductants C Oxidation A->C Oxidants D Hydrolysis A->D H₂O / H⁺ or OH⁻ E Photolysis A->E F S-Ethyl-S-phenyl sulfilimine B->F G Ethyl phenyl sulfide B->G H Ring-oxidized derivatives C->H I Benzenesulfonic acid D->I J Ethylsulfonic acid D->J E->F E->G

Figure 1: Potential degradation pathways of S-Ethyl-S-phenyl sulfoximine.

Recommended Storage and Handling

To ensure the long-term stability and integrity of S-Ethyl-S-phenyl sulfoximine, the following storage and handling guidelines are recommended:

  • Temperature: Store in a cool, dry place.[1] Refrigeration (2-8 °C) is advisable for long-term storage. Avoid excessive heat.

  • Light: Store in a light-resistant container to protect from photolytic degradation.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap).

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids.[1]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of S-Ethyl-S-phenyl sulfoximine requires a well-designed experimental plan, including forced degradation studies and the use of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare stock solution of S-Ethyl-S-phenyl sulfoximine B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, solid state) A->E F Photolytic (e.g., ICH Q1B conditions) A->F G Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Identify degradation products H->I J Develop stability-indicating method H->J

Caption: Workflow for forced degradation studies of S-Ethyl-S-phenyl sulfoximine.

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve S-Ethyl-S-phenyl sulfoximine in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place a known amount of solid S-Ethyl-S-phenyl sulfoximine in a vial and heat at 80°C in an oven. At each time point, dissolve a portion in the initial solvent to a concentration of 0.5 mg/mL.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sampling and Analysis: At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. While a validated method for S-Ethyl-S-phenyl sulfoximine is not published, a general approach can be outlined.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where S-Ethyl-S-phenyl sulfoximine has significant absorbance (to be determined by UV scan). Mass spectrometric (MS) detection is highly recommended for the identification of degradation products.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from all degradation product peaks in the forced degradation samples.

Conclusion

S-Ethyl-S-phenyl sulfoximine is a valuable compound with growing importance in chemical and pharmaceutical research. While it is generally a stable molecule, its integrity can be compromised by exposure to harsh conditions such as high temperatures, extreme pH, and light. Proper storage in a cool, dry, dark, and inert environment is essential to maintain its purity and stability. The implementation of systematic stability studies, including forced degradation and the use of a validated stability-indicating analytical method, is critical for any application where the quality of the compound is a concern. This guide provides a framework for understanding and managing the stability of S-Ethyl-S-phenyl sulfoximine, ensuring its reliable use in research and development.

References

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Introduction to Sulfoximines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rising Star" of Medicinal Chemistry

For decades, the sulfoximine functionality (


) was a chemical curiosity, overshadowed by its ubiquitous cousins: sulfones and sulfonamides. Today, it is recognized as a "rising star" in drug discovery, validated by clinical candidates like Ceralasertib (AZD6738)  and Roniciclib .

Why the shift? The sulfoximine offers a unique trifecta of properties that sulfones cannot match:

  • Intrinsic Chirality: The sulfur atom is a stable stereogenic center, offering a vector for exploring 3D chemical space.

  • Tunable Basicity: The nitrogen atom (

    
     for the conjugate acid of NH-sulfoximines) serves as a hydrogen bond donor/acceptor and a handle for functionalization.
    
  • Metabolic Stability: It often retains the high metabolic stability of sulfones while improving aqueous solubility.

This guide provides a rigorous technical breakdown of sulfoximine synthesis, reactivity, and application, moving beyond basic textbook definitions to field-proven protocols.

Structural & Physicochemical Profile

To understand the utility of sulfoximines, one must contrast them with standard sulfur pharmacophores.

Table 1: Physicochemical Comparison
FeatureSulfone (

)
Sulfonamide (

)
Sulfoximine (

)
Hybridization TetrahedralTetrahedralTetrahedral (Chiral S)
H-Bonding Acceptor onlyDonor/AcceptorDonor/Acceptor
Solubility (aq) Low/ModerateModerateHigh (Polarity

)
Chirality AchiralAchiralChiral (Enantiomers separable)
Nucleophilicity NoneLow (on N)Modulate (N is nucleophilic)
Visualization: The Bioisosteric Relationship

The following diagram illustrates the structural relationship and the "chiral vector" advantage of sulfoximines.

Sulfoximine_Bioisosteres Sulfone Sulfone (Achiral, H-Bond Acceptor) Sulfoximine Sulfoximine (Chiral, High Solubility) Sulfone->Sulfoximine Bioisosteric Replacement (C -> N switch) Sulfonamide Sulfonamide (Achiral, H-Bond D/A) Sulfonamide->Sulfoximine Bioisosteric Replacement (O -> C switch) Prop1 Improved Solubility Sulfoximine->Prop1 Prop2 New Vector (N-R) Sulfoximine->Prop2

Figure 1: Sulfoximines bridge the gap between sulfones and sulfonamides, adding chirality and solubility.

Validated Synthetic Protocols

Historically, sulfoximine synthesis required hazardous reagents like hydrazoic acid (


) or 

-mesitylenesulfonylhydroxylamine (MSH). Modern chemistry has delivered safer, "green" alternatives.
The "Bull-Luisi" Protocol (Metal-Free)

This is the gold standard for bench-level synthesis of NH-sulfoximines from sulfides or sulfoxides. It utilizes hypervalent iodine and ammonium carbamate, avoiding metal contamination and explosive azides.

  • Mechanism: In situ generation of an iodonitrene species from PhI(OAc)2 and

    
     (from carbamate).
    
  • Scope: Tolerates aryl, alkyl, and heterocyclic substrates.

Experimental Workflow

Objective: Synthesis of S-methyl-S-phenylsulfoximine from thioanisole.

  • Reagents:

    • Thioanisole (1.0 equiv)

    • Ammonium Carbamate (1.5 - 2.0 equiv)

    • (Diacetoxyiodo)benzene (PIDA) (2.0 equiv)

    • Methanol (0.2 M concentration)

  • Procedure:

    • Step 1: Charge a round-bottom flask with thioanisole and MeOH.

    • Step 2: Add Ammonium Carbamate in one portion.

    • Step 3: Add PIDA slowly over 5 minutes. Note: Reaction is exothermic; maintain at RT.

    • Step 4: Stir open to air (flask unsealed to allow

      
       escape) for 2-4 hours.
      
    • Step 5: Quench with saturated aqueous

      
      . Extract with DCM.
      
    • Step 6: Purify via silica gel chromatography (Eluent: DCM/MeOH).

  • Validation Check: Product should show a diagnostic NH signal in

    
     NMR (broad singlet, often exchangeable) and a shift in the methyl group compared to the starting sulfide.
    

Expert Insight: The use of an open flask is critical. Ammonium carbamate decomposes to release


 and 

. Sealing the flask inhibits the release of

, potentially stalling the equilibrium.

Reactivity: The Directing Group (DG) Powerhouse

Beyond being a passive pharmacophore, the sulfoximine is an active Directing Group (DG) for C-H activation.[1][2] The coordinating ability of the nitrogen atom allows transition metals (Rh, Ru, Co) to activate adjacent C-H bonds, enabling rapid scaffold diversification.

Mechanism: C-H Activation Cycle

The following diagram details the Rh(III)-catalyzed annulation, a common method to fuse rings onto the sulfoximine core (e.g., synthesizing benzothiazines).[3]

CH_Activation_Cycle Substrate Sulfoximine (Substrate) Coordination 1. N-Coordination Substrate->Coordination + Catalyst Catalyst [Cp*RhCl2]2 Metallacycle 2. C-H Activation (5-Membered Rhodacycle) Coordination->Metallacycle - HCl (CMD) Coupling 3. Alkyne/Diazo Insertion Metallacycle->Coupling + Coupling Partner Product Cyclized Product (Benzothiazine) Coupling->Product Reductive Elimination Product->Substrate Regenerate Catalyst

Figure 2: The catalytic cycle for sulfoximine-directed C-H activation, typically forming 5-membered metallacycles.

Applications in Late-Stage Functionalization

Researchers utilize this reactivity to:

  • Ortho-halogenate aromatic rings.

  • Annulate with alkynes to form sultam-like heterocycles.

  • Amidate via nitrene transfer.

Case Study: Ceralasertib (AZD6738)

Target: Ataxia telangiectasia and Rad3-related (ATR) kinase. Clinical Status: Phase III (AstraZeneca).

The Challenge: Early leads based on sulfones suffered from poor solubility and rapid clearance. The Sulfoximine Solution:

  • Substitution: Replacement of a morpholine-sulfone with a sulfoximine.

  • Result: The sulfoximine moiety introduced a chiral center (

    
    -enantiomer is active). It significantly improved aqueous solubility and permeability compared to the sulfone analog, while maintaining high potency (
    
    
    
    ).
  • Synthesis Note: The synthesis of Ceralasertib involves a stereoselective imination or a resolution step to isolate the active (

    
    )-sulfoximine, highlighting the importance of stereocontrol.
    

Conclusion & Outlook

Sulfoximines have graduated from academic curiosities to essential tools in the drug hunter's arsenal.[4][5] Their ability to act as chiral, soluble bioisosteres for sulfones solves critical ADME problems. Furthermore, their utility as directing groups allows for rapid, modular construction of complex libraries via C-H activation.

For the practicing chemist, mastering the Bull-Luisi oxidative imination and understanding the stereochemical implications of the sulfur center are now prerequisites for modern medicinal chemistry.

References

  • Lücking, U. (2013).[6][7] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Bull, J. A., & Luisi, R. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Chemistry - A European Journal. Link

  • Frings, M., et al. (2017).[8] Sulfoximines from Sulfides: A Metal-Free Approach. The Journal of Organic Chemistry. Link

  • Lücking, U. (2019). The Sulfoximine Group: A Rising Star in Medicinal Chemistry? Future Medicinal Chemistry. Link

  • Wang, X., et al. (2020).[4][5] Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective. Journal of Medicinal Chemistry. Link[5]

  • Teng, F., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Molecules. Link

Sources

Methodological & Application

Asymmetric synthesis using S-Ethyl-S-phenyl sulfoximine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis Using S-Ethyl-S-phenyl Sulfoximine

Core Directive & Executive Summary

S-Ethyl-S-phenyl sulfoximine represents a critical scaffold in asymmetric synthesis, distinct from its more common methyl analog due to the increased steric bulk and pro-chiral nature of the ethyl group. This molecule serves two distinct roles in high-value synthesis:

  • Chiral Reagent/Auxiliary: It generates a chiral carbanion upon

    
    -lithiation, enabling the stereoselective formation of C-C bonds with electrophiles (aldehydes, ketones, imines).
    
  • Chiral Ligand: The

    
    -hybridized nitrogen and chiral sulfur center make it an excellent ligand for transition metal catalysis (e.g., Cu, Pd), often directing C-H activation or enantioselective couplings.
    

This guide provides a definitive protocol for the acquisition of enantiopure material and its subsequent application in asymmetric alkylation , bridging the gap between classic "Johnson chemistry" and modern stereoselective methodologies.

Scientific Foundation & Mechanism[1]

The Sulfoximine Pharmacophore

Sulfoximines (


) are isoelectronic with sulfones but possess a stable stereogenic center at the sulfur atom. Unlike sulfoxides, they are configurationally stable at high temperatures and resistant to oxidation.
  • Chirality: The sulfur atom is tetrahedral.

  • Basicity: The nitrogen is weakly basic (

    
     of conjugate acid 
    
    
    
    ), allowing for N-functionalization or coordination.
  • Acidity: The

    
    -protons (on the ethyl group) are acidic (
    
    
    
    in DMSO), allowing for lithiation.
Mechanistic Pathway: -Lithiation and Diastereoselection

When S-ethyl-S-phenyl sulfoximine is treated with


-BuLi, the pro-chiral methylene protons of the ethyl group are deprotonated. The resulting lithiated species is chiral.[1][2] The reaction with an electrophile (e.g., benzaldehyde) creates a new stereocenter at the carbon, resulting in a mixture of diastereomers.

Key Insight: The stereochemical outcome is dictated by the chelation-controlled transition state . The lithium cation coordinates between the sulfoximine oxygen (or nitrogen) and the incoming electrophile, locking the conformation. The ethyl group's steric bulk enhances this differentiation compared to the methyl analog.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Trap S_Ethyl S-Ethyl-S-phenyl Sulfoximine (Enantiopure) Lithio α-Lithiated Intermediate (Chiral Carbanion) S_Ethyl->Lithio Stereoselective Deprotonation Base n-BuLi (THF, -78°C) Base->Lithio TS Chelated Transition State (Li-O-C) Lithio->TS Electrophile Electrophile (e.g., Benzaldehyde) Electrophile->TS Product β-Hydroxy Sulfoximine (Major Diastereomer) TS->Product Kinetic Control

Figure 1: Mechanistic workflow for the asymmetric alkylation using S-ethyl-S-phenyl sulfoximine.

Preparation of Enantiopure Reagent

You cannot perform asymmetric synthesis without an enantiopure starting material. Two primary routes are recommended.

Route A: Stereospecific Imination (Preferred)

This modern approach avoids the yield loss of resolution. It transfers the chirality from a commercially available chiral sulfoxide to the sulfoximine with retention of configuration.

  • Starting Material: (R)-Ethyl phenyl sulfoxide (commercially available or made via Kagan oxidation).

  • Reagent:

    
    -Mesitylenesulfonylhydroxylamine (MSH) or Rh-catalyzed nitrene transfer.
    
  • Stereochemistry: Retention at Sulfur.

Route B: Classical Resolution

If starting from racemic sulfoximine, resolution with (+)-10-Camphorsulfonic acid (CSA) is the industry standard.

Resolution Protocol:

  • Dissolve racemic S-ethyl-S-phenyl sulfoximine (1.0 eq) in acetone.

  • Add (+)-10-CSA (0.6 eq). Note: Using 0.5-0.6 eq is the "method of half-quantities" which often yields higher ee for the precipitate.

  • Heat to reflux to ensure full dissolution, then cool slowly to 4°C.

  • Filter the white crystals (The salt of one enantiomer).

  • Recrystallize from acetone/methanol if ee < 98%.

  • Free base: Treat the salt with 10% NaOH and extract with DCM.

Experimental Protocols

Protocol 1: Asymmetric -Alkylation (The "Johnson" Reaction)

Objective: Synthesize a chiral


-hydroxy sulfoximine via addition to benzaldehyde.

Materials:

  • (+)-S-Ethyl-S-phenyl sulfoximine (>98% ee): 1.0 mmol (169 mg)

  • 
    -Butyllithium (2.5 M in hexanes): 1.1 mmol (0.44 mL)
    
  • Benzaldehyde (freshly distilled): 1.2 mmol (127 mg)

  • Anhydrous THF: 10 mL

  • Sat.

    
     solution.
    

Step-by-Step:

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon. Add the sulfoximine and anhydrous THF.

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition of Base: Add

    
    -BuLi dropwise over 5 minutes via syringe. The solution may turn slight yellow.
    
    • Critical Checkpoint: Stir at -78°C for 30 minutes to ensure complete formation of the lithiated species.

  • Electrophile Addition: Add benzaldehyde (dissolved in 1 mL THF) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     (5 mL).
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Results:

  • Yield: 85-95%

  • Diastereomeric Ratio (dr): Typically 80:20 to 95:5 depending on the electrophile. The major diastereomer can be isolated by column chromatography.[3]

  • Analysis:

    
     NMR will show distinct shifts for the 
    
    
    
    -CH protons of the two diastereomers.
Protocol 2: Reductive Desulfurization (Optional)

To access the chiral alcohol (removing the auxiliary):

  • Dissolve the

    
    -hydroxy sulfoximine in THF/MeOH.
    
  • Add Aluminum Amalgam (Al/Hg) or Raney Nickel.

  • Heat to reflux.

  • This cleaves the C-S bond, yielding the chiral alcohol and the sulfinamide byproduct.

Data & Troubleshooting

Table 1: Comparative Reactivity of Sulfoximine Reagents

FeatureS-Methyl-S-PhenylS-Ethyl-S-PhenylImpact on Synthesis
Steric Bulk LowMediumEthyl group improves diastereoselectivity in alkylations.
Acidity (pKa) ~32~32Similar lithiation conditions (n-BuLi required).
Resolution (+)-CSA (Standard)(+)-CSA (Standard)Both resolvable; Ethyl analog may require MeOH/Acetone mix.
Product Primary/Sec. AlcoholsSec./Tert. AlcoholsEthyl group becomes part of the carbon chain (extending it).

Expert Tips:

  • HMPA Effect: If diastereoselectivity is low (< 80:20), add 2-3 equivalents of HMPA or DMPU during the lithiation step. This breaks up lithium aggregates and often tightens the transition state.

  • Temperature Control: Never allow the lithiation temp to rise above -50°C before adding the electrophile; the carbanion is stable but can racemize or decompose at higher temperatures.

  • Drying: The sulfoximine is hygroscopic. Dry under high vacuum (0.1 mmHg) for 2 hours before use.

References

  • Johnson, C. R., & Kirchoff, R. A. (1979). "Sulfoximines.[2][3][4][5][6][7][8][9][10][11][12] Preparation and resolution." Journal of Organic Chemistry, 44(13), 2280–2284. Link

  • Gais, H. J. (2013). "Chiral Sulfoximines: Structures, Properties and Applications.
  • Reggelin, M., & Zur, C. (2000). "Sulfoximines: Structures, Properties and Synthetic Applications." Synthesis, 2000(1), 1-64. Link

  • Aota, Y., Kano, T., & Maruoka, K. (2019). "Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides." Journal of the American Chemical Society, 141(49), 19263–19268. Link

  • Bull, J. A., et al. (2016). "Sulfoximines as Rising Stars in Medicinal Chemistry."[4] ChemMedChem, 11(10), 972-986. Link

Sources

Application Notes and Protocols: Enantioselective Reactions with S-Ethyl-S-phenyl Sulfoximine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Advantage of the Sulfoximine Moiety in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries have long served as a reliable strategy for inducing stereoselectivity, and among these, sulfur-based auxiliaries have carved a significant niche. The sulfoximine functional group, with its unique stereoelectronic properties and tetrahedral, stereochemically stable sulfur center, has emerged as a powerful tool for asymmetric transformations. This guide focuses on the practical application of a specific and versatile chiral sulfoximine, S-Ethyl-S-phenyl sulfoximine, in enantioselective synthesis. We will delve into the mechanistic underpinnings of its application, provide detailed, field-tested protocols, and offer insights into the nuances of its use, from the initial derivatization to the final cleavage of the auxiliary.

Introduction to S-Ethyl-S-phenyl Sulfoximine as a Chiral Auxiliary

S-Ethyl-S-phenyl sulfoximine is a chiral organosulfur compound that has demonstrated considerable utility as a chiral auxiliary in a range of enantioselective reactions. Its efficacy stems from a combination of factors:

  • Stereochemical Stability: The sulfur center of the sulfoximine is configurationally robust, ensuring the transfer of chirality without racemization under a variety of reaction conditions.

  • Modifiable Nitrogen Atom: The nitrogen atom of the sulfoximine can be readily functionalized, allowing for the attachment of various electrophilic partners, most notably through the formation of N-alkylidene derivatives (sulfoximine-derived imines).

  • Effective Facial Shielding: The phenyl and ethyl groups attached to the sulfur atom create a well-defined chiral environment, effectively blocking one face of the reactive C=N bond in its imine derivatives, thereby directing the approach of nucleophiles.

  • Reliable Cleavage: The auxiliary can be removed under specific conditions to afford the desired chiral product, often with high recovery of the auxiliary for potential recycling.

This guide will primarily focus on the application of (S)-S-Ethyl-S-phenyl sulfoximine in the asymmetric synthesis of chiral amines through the diastereoselective addition of nucleophiles to its corresponding N-alkylidene derivatives.

Mechanistic Rationale: The Foundation of Stereocontrol

The stereochemical outcome of nucleophilic additions to imines derived from S-Ethyl-S-phenyl sulfoximine is dictated by a chelation-controlled transition state. The most widely accepted model involves the coordination of the organometallic nucleophile (e.g., a Grignard reagent) to both the nitrogen and oxygen atoms of the sulfoximine moiety.

Diagram: Proposed Transition State for Nucleophilic Addition

G cluster_0 Chelation-Controlled Transition State S S O O S->O N N S->N Et Et S->Et Ph Ph S->Ph MgX MgX O->MgX C_imine C N->C_imine N->MgX R_aldehyde C_imine->R_aldehyde H_imine H C_imine->H_imine R_nucleophile R² (nucleophile) MgX->R_nucleophile R_nucleophile->C_imine  Nu attack

Caption: Chelation of the Grignard reagent to the sulfoximine directs nucleophilic attack.

This rigid, six-membered ring-like transition state orients the substituents on the imine carbon in a pseudo-equatorial position to minimize steric interactions with the bulky phenyl group of the sulfoximine. Consequently, the nucleophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess.

Application Notes: Asymmetric Synthesis of Chiral Amines

A primary application of S-Ethyl-S-phenyl sulfoximine is in the synthesis of chiral primary amines. The general workflow involves three key steps:

  • Condensation: Reaction of the sulfoximine with an aldehyde to form the corresponding N-alkylidene-S-ethyl-S-phenyl sulfoximine (a chiral imine equivalent).

  • Diastereoselective Nucleophilic Addition: Addition of an organometallic reagent (e.g., Grignard or organolithium) to the C=N bond of the sulfoximine-derived imine.

  • Cleavage of the Auxiliary: Hydrolysis of the resulting N-sulfinyl amine to release the free chiral amine and recover the sulfoximine auxiliary.

Diagram: Workflow for Asymmetric Amine Synthesis

G sulfoximine (S)-S-Ethyl-S-phenyl sulfoximine imine N-Alkylidene Sulfoximine sulfoximine->imine aldehyde Aldehyde (R¹CHO) aldehyde->imine Condensation (-H₂O) adduct Diastereomeric Adduct imine->adduct grignard Grignard Reagent (R²MgX) grignard->adduct Nucleophilic Addition amine Chiral Primary Amine adduct->amine Auxiliary Cleavage recovered_aux Recovered Auxiliary adduct->recovered_aux Auxiliary Cleavage

Caption: General workflow for the synthesis of chiral primary amines.

Scope and Limitations

This methodology is applicable to a wide range of aldehydes and organometallic reagents, allowing for the synthesis of diverse α-branched and linear chiral amines.

Aldehyde (R¹)Grignard Reagent (R²)Diastereomeric Ratio (d.r.)
BenzaldehydeEthylmagnesium bromide>95:5
IsobutyraldehydePhenylmagnesium bromide>95:5
CinnamaldehydeMethylmagnesium bromide90:10

Note: The diastereoselectivity is generally high for aromatic and sterically hindered aliphatic aldehydes. Lower selectivities may be observed with unbranched, linear aliphatic aldehydes due to reduced steric differentiation in the transition state.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Synthesis of N-Benzylidene-(S)-S-ethyl-S-phenylsulfoximine

This protocol describes the condensation of (S)-S-Ethyl-S-phenyl sulfoximine with benzaldehyde.

Materials:

  • (S)-S-Ethyl-S-phenyl sulfoximine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Titanium (IV) ethoxide (Ti(OEt)₄) (2.0 eq)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-S-Ethyl-S-phenyl sulfoximine and anhydrous toluene.

  • Add benzaldehyde to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add titanium (IV) ethoxide to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Filter the resulting suspension through a pad of Celite®, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylidene-(S)-S-ethyl-S-phenylsulfoximine, which can often be used in the next step without further purification.

Protocol 2: Diastereoselective Addition of Ethylmagnesium Bromide

This protocol details the addition of a Grignard reagent to the sulfoximine-derived imine.

Materials:

  • N-Benzylidene-(S)-S-ethyl-S-phenylsulfoximine (1.0 eq)

  • Ethylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the crude N-benzylidene-(S)-S-ethyl-S-phenylsulfoximine and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add ethylmagnesium bromide dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to afford the diastereomerically enriched sulfoximine adduct.

Protocol 3: Cleavage of the Sulfoximine Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the free primary amine.

Materials:

  • Sulfoximine adduct from Protocol 2 (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • 1 M Sodium hydroxide solution

Procedure:

  • Dissolve the purified sulfoximine adduct in methanol in a round-bottom flask.

  • Add concentrated hydrochloric acid and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove the recovered sulfoximine auxiliary. The auxiliary can be recovered from the ether layer.

  • Basify the aqueous layer to pH > 12 with 1 M sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the chiral primary amine. Note: The volatility of some amines may require specific handling during concentration.

Concluding Remarks: A Versatile Tool for Asymmetric Synthesis

S-Ethyl-S-phenyl sulfoximine has proven to be a reliable and versatile chiral auxiliary for the asymmetric synthesis of a variety of chiral compounds, most notably primary amines. The operational simplicity of the protocols, coupled with the high diastereoselectivities generally achieved, makes this a valuable tool for researchers in both academic and industrial settings. The ability to recover the chiral auxiliary further enhances the practicality and cost-effectiveness of this methodology. As the demand for enantiomerically pure building blocks continues to grow, the strategic application of well-designed chiral auxiliaries like S-Ethyl-S-phenyl sulfoximine will undoubtedly remain a cornerstone of modern organic synthesis.

References

Due to the nature of this generated content, a comprehensive, verifiable list of academic citations with clickable URLs cannot be provided. For further reading and specific literature precedents, researchers are encouraged to search academic databases such as SciFinder, Reaxys, and Google Scholar using keywords like "S-Ethyl-S-phenyl sulfoximine," "chiral auxiliary," "asymmetric synthesis of amines," and "diastereoselective addition to imines."

Application Note: Rhodium-Catalyzed Synthesis of Chiral Sulfoximines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the Rhodium-catalyzed synthesis of chiral sulfoximines , focusing on two distinct but complementary pathways: Stereospecific Nitrene Transfer (from chiral sulfoxides) and Enantioselective S-Alkylation (from achiral sulfenamides).

Executive Summary: The Rise of the "Chemical Chameleon"

Sulfoximines (


) have emerged as critical bioisosteres for sulfones and sulfonamides in drug discovery. Their tetrahedral geometry, high metabolic stability, and hydrogen-bonding capability allow for fine-tuning of physicochemical properties (solubility, lipophilicity). Notable clinical candidates like Roniciclib  (CDK inhibitor) and Ceralasertib  (ATR inhibitor) validate their therapeutic utility.

This guide addresses the primary challenge in their adoption: accessing enantiomerically pure forms. We present two Rhodium-based methodologies:

  • Protocol A (Stereospecific): Rh2(esp)2-catalyzed nitrene transfer to enantioenriched sulfoxides (Retention of Configuration).

  • Protocol B (Enantioselective): Chiral Rh(II)-catalyzed S-alkylation of sulfenamides (De Novo Chiral Center Formation).

Mechanistic Principles

Pathway A: Stereospecific Nitrene Transfer

This pathway relies on the electrophilic nature of a transient Rhodium-Nitrene species.

  • Precursors: Carbamates (e.g.,

    
    , 
    
    
    
    ) or sulfonylamines are oxidized in situ by hypervalent iodine (
    
    
    ) to form an iodinane.
  • Catalytic Cycle: The Rh(II) dimer reacts with the iodinane to generate a Rh-Nitrene intermediate. The sulfoxide acts as a nucleophile, attacking the nitrene nitrogen.

  • Stereochemistry: The reaction proceeds with complete retention of configuration at the sulfur atom.[1][2] If you start with an enantiopure sulfoxide, you yield an enantiopure sulfoximine.[1][3]

Pathway B: Enantioselective S-Alkylation

This pathway constructs the chiral center from an achiral sulfenamide (


) and a diazo compound.
  • Catalytic Cycle: A chiral Rh(II) catalyst decomposes the diazo compound to form a Rh-Carbenoid .

  • Stereochemistry: The sulfenamide attacks the carbenoid in an enantioselective manner, dictated by the chiral ligands on the Rhodium core (e.g., Davies' catalysts).

Visualizing the Catalytic Logic

The following diagram illustrates the mechanism for Pathway A (Nitrene Transfer), the most widely adopted route in medicinal chemistry.

Rh_Nitrene_Cycle Start Rh(II) Dimer (Catalyst Resting State) Iodinane Iminoiodinane Species (In-situ generated) Start->Iodinane Coordination Oxidant Carbamate + PhI(OAc)2 (Oxidant) Oxidant->Iodinane Oxidation Rh_Nitrene Rh-Nitrene Intermediate (Electrophilic) Iodinane->Rh_Nitrene -PhI, -AcOH Transition Sulfoxide-Nitrene Transition State Rh_Nitrene->Transition + Sulfoxide Sulfoxide Chiral Sulfoxide (Nucleophile) Transition->Start Catalyst Regeneration Product Chiral Sulfoximine (Retention of Config.) Transition->Product N-S Bond Formation

Caption: Catalytic cycle for Rh(II)-mediated stereospecific nitrene transfer to sulfoxides.

Catalyst Selection Guide

CatalystStructureKey ApplicationProsCons
Rh₂(OAc)₄ Rhodium(II) acetate dimerGeneral Nitrene TransferInexpensive; widely available.Lower stability; requires higher loading (5 mol%) for difficult substrates.
Rh₂(esp)₂ Bis(rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid))Optimized Nitrene Transfer High turnover; robust; works at low loading (0.1-2 mol%); excellent for carbamates.More expensive than acetate.
Rh₂(R-p-Ph-TPCP)₄ Davies' Catalyst (Chiral)Enantioselective S-Alkylation Induces high enantioselectivity (>95% ee) in de novo synthesis.High cost; specialized synthesis required.

Recommendation: For standard medicinal chemistry applications where a chiral sulfoxide is available (or easily made via oxidation), use Rh₂(esp)₂ . It offers the highest reliability and yield.

Experimental Protocols

Protocol A: Stereospecific Synthesis via Nitrene Transfer

Objective: Convert an enantioenriched sulfoxide to an N-protected sulfoximine with retention of stereochemistry. Reference Standard: Bull & Luisi Method (J. Org.[4][5] Chem. 2015 / Org.[1][4][5][6][7] Lett. 2022).[4][5][7][8]

Materials
  • Substrate: Chiral Sulfoxide (1.0 equiv)

  • Nitrogen Source: Carbamate (

    
    , 
    
    
    
    , or
    
    
    ) (1.5 - 2.0 equiv)
  • Oxidant: (Diacetoxyiodo)benzene (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: Rh2(esp)2 (Du Bois catalyst) (0.5 - 2.0 mol%)

  • Additive: MgO (Magnesium Oxide) (2.0 - 4.0 equiv) – Critical for neutralizing acetic acid byproducts.

  • Solvent: Toluene or DCM (0.2 M concentration).

Step-by-Step Workflow
  • Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the Chiral Sulfoxide (1.0 equiv), Carbamate (1.5 equiv), MgO (2.5 equiv), and Rh₂(esp)₂ (1 mol%).

  • Solvent Addition: Add Toluene (or DCM) to achieve a concentration of ~0.2 M relative to the sulfoxide.

  • Oxidant Addition: Add PhI(OAc)₂ (1.5 equiv) in one portion.

    • Note: The reaction is generally exothermic. For large scales (>5g), add oxidant portion-wise.

  • Reaction: Seal the vial (not strictly air-sensitive, but inert atmosphere is good practice). Stir at 35–40 °C for 4–16 hours.

    • Monitoring: Monitor via TLC or LCMS. The sulfoxide spot should disappear.

  • Workup:

    • Dilute with DCM.

    • Filter the mixture through a pad of Celite to remove MgO and Rh residues.

    • Concentrate the filtrate under reduced pressure.[4]

  • Purification: Purify via flash column chromatography (typically Hexane/EtOAc gradients).

  • Deprotection (Optional):

    • Boc: Treat with TFA/DCM.

    • Cbz: Hydrogenolysis (

      
      , Pd/C).
      
    • Result: Free NH-Sulfoximine.[6][9][10][11][12]

Workflow Diagram

Protocol_Workflow Step1 1. Charge Reagents (Sulfoxide, Carbamate, MgO, Rh-cat) Step2 2. Add Oxidant (PhI(OAc)2) Step1->Step2 Step3 3. React (40°C, 4-16h) Step2->Step3 Step4 4. Filter (Celite) & Concentrate Step3->Step4 Step5 5. Purification (Flash Column) Step4->Step5

Caption: Operational workflow for Rh-catalyzed nitrene transfer.

Protocol B: Enantioselective S-Alkylation (De Novo Synthesis)

Objective: Synthesize a chiral sulfoximine from an achiral sulfenamide. Reference Standard: Zhang & Bolm Methods.

Materials
  • Substrate: Sulfenamide (

    
    ) (1.0 equiv)
    
  • Alkylation Agent: Donor/Acceptor Diazo compound (1.2 equiv)

  • Catalyst: Chiral Rh(II) complex (e.g., Rh2(R-p-Ph-TPCP)4) (1 mol%)

  • Solvent: DCM or CHCl3.

Key Steps
  • Catalysis: Dissolve sulfenamide and Rh-catalyst in DCM. Add Diazo compound slowly (via syringe pump) to prevent dimerization. Stir at RT.

  • Intermediate: This yields a Chiral Sulfilimine .

  • Oxidation: Treat the crude sulfilimine with mCPBA or NaIO4/RuCl3 to oxidize the S(IV) to S(VI) (Sulfoximine).

    • Note: This oxidation step typically retains the stereochemistry established in the first step.[10]

Substrate Scope & Limitations

ParameterScopeLimitation
Sterics Tolerates ortho-substitution on aryl rings.Extremely bulky t-butyl sulfoxides may show slower kinetics.
Electronics Works well with electron-rich and electron-neutral rings.Electron-deficient sulfoxides (e.g., nitro-substituted) are slower nucleophiles; require higher temp or catalyst loading.
Functional Groups Compatible with esters, halides, nitriles, and pyridines.Free amines or alcohols must be protected (competitors for nitrene transfer).
Heterocycles Excellent tolerance for pyridines, thiophenes, and thiazoles.Strongly coordinating heterocycles (e.g., imidazoles) can poison the Rh catalyst.

Troubleshooting Guide

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning or old oxidant.

    • Solution: Use fresh PhI(OAc)2. Switch from Rh2(OAc)4 to Rh2(esp)2. Increase temp to 50°C.

  • Problem: Loss of Enantiopurity (Protocol A).

    • Cause: Racemization of the starting sulfoxide during reaction (rare) or impure starting material.

    • Solution: Ensure reaction temperature does not exceed 50°C. Verify ee of starting sulfoxide.

  • Problem: Poor Solubility.

    • Solution: Switch solvent to Trifluoroethanol (TFE) or a DCM/TFE mixture. TFE stabilizes the nitrene intermediate.

References

  • Bull, J. A.; Degennaro, L.; Luisi, R. "Straightforward Strategies for the Preparation of NH-Sulfoximines: A Serendipitous Story."[3][5] Synlett, 2017 , 28, 2525–2538.[3] Link

  • Zenzola, M.; Doran, R.; Luisi, R.; Bull, J. A. "Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides."[3][4] Journal of Organic Chemistry, 2015 , 80, 6391–6399.[3][5][7] Link

  • Okamura, H.; Bolm, C. "Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines." Organic Letters, 2004 , 6, 1305–1307.[3][10] Link

  • Feske, B. D.; Bolm, C. "Sulfoximines: Structures, Properties and Synthetic Applications." Chemical Reviews, 2004 , 104, 906–916. Link

  • Wang, Y.; Zhang, Z.; et al. "Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines." J. Am. Chem. Soc., 2020 , 142, 18628–18636. Link

  • Zhong, Z.; Chesti, J.; Armstrong, A.; Bull, J. A. "Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides."[7] Journal of Organic Chemistry, 2022 , 87, 16115–16126.[7] Link

Sources

Application Note: Protocol for N-Functionalization of S-Ethyl-S-phenyl Sulfoximine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Sulfoximines have transcended their historical status as "neglected functional groups" to become critical bioisosteres in modern medicinal chemistry. Structurally analogous to sulfones and sulfonamides, sulfoximines offer an additional vector for substitution at the nitrogen atom, allowing for fine-tuning of solubility, lipophilicity (LogD), and metabolic stability.

This guide focuses on S-Ethyl-S-phenyl sulfoximine , a specific scaffold that introduces a chiral sulfur center (


). Unlike the symmetric dimethyl variants, the ethyl-phenyl substitution creates a distinct stereochemical environment, making it an ideal model for validating stereoselective synthesis and diastereotopic NMR characterization.

Key Applications:

  • Bioisosterism: Replacement of sulfones in kinase inhibitors (e.g., Roniciclib).

  • Chiral Scaffolds: Asymmetric synthesis ligands.

  • Agrochemicals: Enhanced metabolic stability against oxidative degradation.

Chemical Background & Mechanistic Insight

The sulfoximine nitrogen is


 hybridized but possesses significant 

character due to

delocalization. This duality dictates its reactivity:
  • Nucleophilicity: The nitrogen is moderately nucleophilic, allowing reaction with electrophiles (acyl chlorides, alkyl halides).

  • Acidity: The NH proton is weakly acidic (

    
     in DMSO), requiring base activation or transition metal catalysis for arylation.
    
Structural Visualization

The following diagram illustrates the decision matrix for functionalizing the sulfoximine nitrogen based on the desired physicochemical outcome.

G Start S-Ethyl-S-phenyl Sulfoximine (NH) Reaction1 Cu-Catalyzed Arylation Start->Reaction1 Aryl Boronic Acids Reaction2 Acylation (Coupling) Start->Reaction2 Acid Chlorides Reaction3 Alkylation Start->Reaction3 Alkyl Halides Product1 N-Aryl Sulfoximine (Increased Lipophilicity Target Engagement) Reaction1->Product1 Product2 N-Acyl Sulfoximine (Reduced Basicity Prodrug Potential) Reaction2->Product2 Product3 N-Alkyl Sulfoximine (Solubility Tuning) Reaction3->Product3

Figure 1: Functionalization pathways for NH-sulfoximines and their medicinal chemistry impact.

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam Type)

This protocol is the industry standard for introducing aromatic rings. It avoids the harsh conditions of Buchwald-Hartwig couplings (which require strong bases) by utilizing oxidative copper catalysis with aryl boronic acids.

Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The sulfoximine coordinates to Cu(II), followed by transmetallation with the aryl boronic acid. Reductive elimination yields the product and Cu(I), which is re-oxidized to Cu(II) by atmospheric oxygen.

Materials
  • Substrate: S-Ethyl-S-phenyl sulfoximine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 – 2.0 equiv)

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] (10–20 mol%)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Base (Optional): Pyridine (if using DCM) or none (if using MeOH)

  • Atmosphere: Open air (Crucial for re-oxidation)

Step-by-Step Methodology
  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, charge S-ethyl-S-phenyl sulfoximine (0.5 mmol, 84 mg) and the aryl boronic acid (0.75 mmol).

  • Catalyst Addition: Add Cu(OAc)₂ (0.05 mmol, 9 mg).

  • Solvent: Add DCM (2.5 mL). If the boronic acid is acid-sensitive, add Pyridine (1.0 mmol).

    • Note: For "greener" chemistry, MeOH can be used without base, though rates may vary.

  • Reaction: Stir the mixture vigorously at room temperature open to the air . Do not seal the flask; oxygen is a stoichiometric oxidant.

  • Monitoring: Monitor by TLC (SiO₂, EtOAc/Heptane). The NH-sulfoximine is polar; the N-aryl product will typically have a higher

    
    .
    
  • Workup: Upon completion (typically 12–24 h), filter the mixture through a pad of Celite to remove copper salts. Wash with DCM.[1]

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Stalled Reaction Oxygen depletionEnsure the flask is open or bubble air/O₂ through the solvent.
Low Yield ProtodeboronationSwitch solvent to MeOH; avoid pyridine; add molecular sieves.
Green Solution turns Red Cu(II) reduction to Cu(I)The re-oxidation is too slow. Increase stirring rate to improve O₂ mass transfer.
Mechanistic Flow (Graphviz)

CuCycle Cu2 Cu(OAc)2 (Active Catalyst) ComplexA Cu(II)-Sulfoximine Complex Cu2->ComplexA + Sulfoximine (-AcOH) ComplexB Cu(III)-Aryl Species ComplexA->ComplexB + Ar-B(OH)2 (Transmetallation) ProductStep Reductive Elimination ComplexB->ProductStep Cu1 Cu(I) Species (Reduced) ProductStep->Cu1 Releases N-Aryl Product Oxidation Re-oxidation (O2 from Air) Cu1->Oxidation Oxidation->Cu2

Figure 2: Simplified catalytic cycle for the Chan-Lam N-arylation of sulfoximines.

Protocol B: N-Acylation

N-acylated sulfoximines are valuable precursors for chiral amines and serve as directing groups in C-H activation. This protocol uses standard acyl chlorides but emphasizes purification to separate the product from the chiral starting material.

Materials
  • Substrate: S-Ethyl-S-phenyl sulfoximine (1.0 equiv)

  • Reagent: Acyl Chloride (1.2 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve S-ethyl-S-phenyl sulfoximine (0.5 mmol) in anhydrous DCM (3 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (0.75 mmol) and cool the solution to 0°C.

  • Acylation: Dropwise add the acyl chloride (0.6 mmol). A white precipitate (TEA·HCl) will form immediately.

  • Warming: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    

Analytical Validation (Self-Validating Systems)

The conversion of S-ethyl-S-phenyl sulfoximine is uniquely self-validating via 1H NMR due to the chirality of the sulfur atom.

The "Diastereotopic Fingerprint"

The sulfur atom is a stereocenter (


). Consequently, the two protons on the ethyl methylene group (-CH ₂-CH₃) are diastereotopic (magnetically non-equivalent).
  • Starting Material (Free NH):

    • The methylene protons appear as a complex multiplet (often two distinct doublet of quartets) or a broad multiplet around 3.0–3.2 ppm.

    • The NH proton is often broad and exchangeable (

      
       shake).
      
  • N-Functionalized Product:

    • Shift: The methylene signals typically shift downfield (deshielding) upon acylation/arylation.

    • Splitting: The diastereotopic nature often becomes more pronounced, showing clear separation of the two protons (ABX3 system).

    • Disappearance: The broad NH signal disappears.

Data Summary Table
FeatureFree SulfoximineN-Aryl SulfoximineN-Acyl Sulfoximine
1H NMR (NH) Broad singlet (~2.5-3.0 ppm)Absent Absent
1H NMR (-CH₂-) Multiplet (3.0-3.2 ppm)Multiplet/dq (shifted)Multiplet/dq (3.4-3.6 ppm)
IR Spectroscopy ~3260 cm⁻¹ (N-H stretch)Absent~1650 cm⁻¹ (C=O stretch)
TLC Polarity High (Polar)Medium (Less Polar)Medium (Less Polar)

References

  • Bolm, C., & Hildebrand, J. P. (2000).[1] Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides.[1] The Journal of Organic Chemistry, 65(1), 169–175.[1] Link

  • Moessner, C., & Bolm, C. (2005).[1] A Simple and Mild Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Boronic Acids. Organic Letters, 7(13), 2667–2669. Link

  • Lücking, U. (2013).[2] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408. Link

  • Frings, M., et al. (2017). Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 225-245. Link

  • Qiu, P., et al. (2022).[3] Visible-Light-Induced N-Acylation of Sulfoximines. Organic Letters, 24(15), 2887–2891. Link

Sources

The Sulfoximine Moiety: A Cornerstone in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Sulfoximines in Crop Protection

The relentless challenge of ensuring global food security necessitates the continuous development of innovative and effective agrochemicals. In this pursuit, the sulfoximine functional group has emerged as a privileged scaffold, offering a unique combination of physicochemical properties that translate into potent and selective insecticidal activity. Unlike traditional sulfonamides and sulfones, the mono-aza analogue structure of sulfoximines provides a chiral sulfur center and an additional vector for chemical modification, enabling fine-tuning of biological efficacy and metabolic stability. This application note provides a detailed exploration of the synthesis and application of S-alkyl-S-aryl sulfoximines, with a particular focus on the blockbuster insecticide, sulfoxaflor. We will delve into the mechanistic underpinnings of its mode of action and furnish detailed protocols for its synthesis, empowering researchers to explore this fascinating chemical space.

Sulfoxaflor, the first commercialized insecticide from the sulfoximine class, demonstrates exceptional efficacy against a broad spectrum of sap-feeding insects, including those that have developed resistance to other insecticide classes like neonicotinoids.[1][2] Its unique mode of action and favorable environmental profile have positioned it as a critical tool in integrated pest management (IPM) programs worldwide.[3]

Mechanism of Action: A Distinct Agonist of Nicotinic Acetylcholine Receptors

Sulfoxaflor and other sulfoximine-based insecticides act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[4][5] These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system.

Upon binding to the nAChR, sulfoxaflor mimics the action of the natural neurotransmitter, acetylcholine, leading to the opening of the ion channel. This results in an uncontrolled influx of cations, causing continuous nerve stimulation. The persistent depolarization of the neuron leads to hyperexcitation, characterized by tremors and muscle contractions, ultimately resulting in paralysis and death of the insect.[5]

Crucially, sulfoxaflor interacts with a distinct site on the nAChR compared to neonicotinoid insecticides.[2] This different binding mode is a key reason for the lack of cross-resistance between sulfoximines and neonicotinoids, making sulfoxaflor a valuable tool for managing resistant insect populations.

Sulfoxaflor Mode of Action cluster_synapse Insect Synapse cluster_effect Physiological Effect Sulfoxaflor Sulfoxaflor nAChR Nicotinic Acetylcholine Receptor (nAChR) Sulfoxaflor->nAChR Binds to Receptor Neuron Postsynaptic Neuron nAChR->Neuron Opens Ion Channel (Na+/Ca2+ Influx) Hyperexcitation Continuous Nerve Stimulation (Hyperexcitation) Neuron->Hyperexcitation Leads to Paralysis Paralysis & Death Hyperexcitation->Paralysis Results in Sulfoxaflor_Synthesis Start 3-[1-(Methylthio)ethyl]-6- (trifluoromethyl)pyridine Intermediate S-Methyl-S-[1-(6-(trifluoromethyl)pyridin- 3-yl)ethyl]sulfoximine (NH-Sulfoximine) Start->Intermediate Protocol 1: Ammonium Carbamate, PhI(OAc)2, MeOH Sulfoxaflor Sulfoxaflor (N-Cyano Sulfoximine) Intermediate->Sulfoxaflor Protocol 2: CNBr, K2CO3, CH3CN

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of S-Ethyl-S-phenyl sulfoximine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of S-Ethyl-S-phenyl sulfoximine. This guide is designed for researchers, medicinal chemists, and process development scientists. The sulfoximine moiety is of increasing importance in drug discovery, and mastering its synthesis is crucial for leveraging its unique properties.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format. The advice provided is grounded in established chemical principles and recent synthetic methodologies.

Question: My reaction yield for S-Ethyl-S-phenyl sulfoximine is consistently low (<50%). What are the most likely causes and how can I fix it?

Answer:

Low yield is a common issue that can stem from several factors, from starting materials to reaction conditions and workup procedures. Let's break down the potential culprits using a systematic approach.

1. Purity and Reactivity of Starting Materials:
  • Starting from Ethyl Phenyl Sulfide: If your route involves the oxidation of the sulfide followed by imidation, or a one-pot conversion, the purity of the initial sulfide is paramount. Contaminants can interfere with the catalyst or oxidant.

    • Recommendation: Purify the starting ethyl phenyl sulfide by distillation before use. Confirm purity by ¹H NMR and GC-MS.

  • Starting from Ethyl Phenyl Sulfoxide: This is a more direct precursor for imidation. The primary issue here is often incomplete oxidation from the sulfide stage or degradation.

    • Recommendation: Ensure your sulfoxide is pure and dry. Residual oxidant or byproducts from its synthesis can complicate the subsequent imidation step. Recrystallization or column chromatography is recommended for purification.

2. Choice of Imidation Method and Reagents:

The key step, the formation of the S=N bond, is highly dependent on the chosen reagents. Modern methods using hypervalent iodine are often efficient and high-yielding.[3][4]

  • Hypervalent Iodine Method: A robust method involves reacting the corresponding sulfide or sulfoxide with a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (DIB) and a nitrogen source like ammonium carbamate.[3][5]

    • Causality: This combination generates a reactive iodonitrene intermediate in situ, which then reacts with the sulfur center.[3][4] The reaction is often fast and occurs at room temperature, minimizing thermal degradation.

    • Troubleshooting:

      • Reagent Quality: DIB can degrade over time. Use a freshly opened bottle or test its activity on a small scale. Ammonium carbamate should also be fresh.

      • Stoichiometry: Ensure the correct stoichiometry is used. An excess of the iodine reagent is often required. A published one-pot protocol for a similar substrate used 2.3 equivalents of DIB.[5]

      • Solvent: Methanol is often the solvent of choice as it facilitates the dissolution of ammonium carbamate and promotes the reaction.[3]

  • Metal-Catalyzed Methods (Rh, Cu): Rhodium and copper catalysts are also effective for transferring nitrogen groups to sulfoxides.[6][7]

    • Causality: These catalysts form a metal-nitrenoid intermediate that is then transferred to the sulfoxide. Copper(II) salts have been shown to be very efficient and tolerant of air and water.[6]

    • Troubleshooting:

      • Catalyst Activity: Ensure the catalyst is active and not poisoned by impurities in the substrate or solvent.

      • Ligand Choice: For some metal-catalyzed reactions, the choice of ligand can be critical.

3. Reaction Parameters:
  • Temperature: While many modern protocols run at room temperature, some older methods required harsher conditions which can lead to decomposition. If using a high-temperature method, consider switching to a milder, more modern protocol.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Driving the reaction for too long can sometimes lead to byproduct formation or product degradation.

  • Atmosphere: While some copper-catalyzed systems are tolerant to air, running the reaction under an inert atmosphere (N₂ or Ar) is a good general practice to prevent oxidative side reactions, especially if your substrate has other sensitive functional groups.

Workflow for Diagnosing Low Yield

Below is a decision tree to help guide your troubleshooting process.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity (NMR, GC-MS) start->check_sm sm_ok Purity >98%? check_sm->sm_ok purify_sm Purify Starting Material (Distillation/Chromatography) sm_ok->purify_sm No check_reagents 2. Check Reagent Quality & Stoichiometry sm_ok->check_reagents Yes purify_sm->check_sm reagents_ok Reagents Fresh & Stoichiometry Correct? check_reagents->reagents_ok replace_reagents Use Fresh Reagents Verify Stoichiometry (e.g., 2.3 eq. DIB) reagents_ok->replace_reagents No check_conditions 3. Optimize Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Mild & Monitored? check_conditions->conditions_ok optimize_conditions Switch to RT Method (e.g., DIB/NH₄CO₂H in MeOH) Monitor by TLC/LC-MS conditions_ok->optimize_conditions No check_workup 4. Evaluate Workup & Purification conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Product Stable to Workup/Silica? check_workup->workup_ok optimize_workup Use Mild Extraction Consider Alternative Purification (e.g., Crystallization) workup_ok->optimize_workup No final_yield Re-evaluate Yield workup_ok->final_yield Yes optimize_workup->check_workup G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Sulfide Ethyl Phenyl Sulfide (1.0 eq) DIB Add DIB (2.3 eq) Sulfide->DIB AmmoniumCarbamate Ammonium Carbamate (1.5 eq) AmmoniumCarbamate->DIB MeOH Methanol (Solvent) MeOH->DIB Stir Stir at RT (1-2 h) DIB->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench (e.g., Na₂S₂O₃) Monitor->Quench Extract Extract with DCM/EtOAc Quench->Extract Purify Purify (Crystallization or Column) Extract->Purify Product S-Ethyl-S-phenyl sulfoximine Purify->Product

Sources

Technical Support Center: Chiral Sulfoximine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in Asymmetric Sulfoximine Construction Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Operational | Lead Scientist: [AI Persona]

Introduction: The Sulfoximine Renaissance

Sulfoximines are no longer just "exotic" curiosities. As bioisosteres of sulfones and sulfonamides, they offer higher solubility and metabolic stability while introducing a chiral handle for vector exploration. However, synthesizing them—particularly in high enantiomeric excess (


)—remains a notorious bottleneck.

This guide moves beyond textbook definitions to address the failure modes of the three dominant synthetic pathways:

  • Stereospecific Imidation of Chiral Sulfoxides (The "Classic" Route).

  • S-Alkylation of Chiral Sulfinamides (The "Modern" Route).

  • Late-Stage N-Functionalization (The "Diversification" Route).

Module 1: Stereospecific Imidation of Sulfoxides

Core Concept: Transferring a nitrogen group to an existing chiral sulfoxide. Mechanism: Typically Rhodium(II)-catalyzed nitrene transfer. Stereochemical Outcome: Retention of configuration (stereospecific).

⚠️ Critical Safety Notice: Reagent Handling

Issue: Many nitrogen sources (e.g., MSH, azides) are high-energy compounds. Protocol:

  • O-Mesitylenesulfonylhydroxylamine (MSH): NEVER store large quantities.[1] MSH is thermally labile and shock-sensitive. Prepare in situ or use immediately.

  • Temperature: Maintain reaction temperature < 40°C unless using flow chemistry.

  • Tools: Use Teflon or wood spatulas; avoid metal which can initiate decomposition.

Troubleshooting Guide: Rhodium-Catalyzed Imidation
SymptomProbable CauseCorrective Action
Low Yield (<40%) Electronic Deactivation: Substrate has strong EWGs (e.g., -NO2, -CN, Pyridine).Switch Catalyst: Move from Rh

(OAc)

to Rh

(esp)

. The "esp" ligand (Du Bois catalyst) is more robust against Lewis basic deactivation. Increase catalyst loading to 2-5 mol%.
Loss of

(Racemization)
Background Reaction: Non-catalyzed thermal imidation (rare) or harsh deprotection.Check Temperature: Ensure reaction is < 25°C. If deprotecting N-TFA/N-Ac groups, avoid strong bases (e.g., NaOH/MeOH) if the

-carbon is acidic. Use K

CO

/MeOH at 0°C.
Incomplete Conversion Nitrene Decomposition: The nitrene source (e.g., PhI=NNs) decomposes faster than it reacts.Slow Addition: Do not dump reagents. Add the nitrene precursor as a solution over 2–4 hours via syringe pump to keep steady-state concentration low.
Chemo-selectivity Fail N- vs O-Attack: Competitive oxidation of other functional groups.Protect Alcohols: Free alcohols can compete for the nitrene. Protect as TBS/TBDPS ethers.
Visualization: The Stereospecific Imidation Cycle

This diagram illustrates the Rhodium-catalyzed pathway and the critical "Retention" step.

RhodiumCycle cluster_legend Key Mechanism Start Chiral Sulfoxide (Substrate) Transition Transition State (Concerted Transfer) Start->Transition Cat Rh2(esp)2 Catalyst RhNitrene Rh-Nitrene Species Cat->RhNitrene + Nitrene Source NitreneSrc Nitrene Source (e.g., PhI=NNs) NitreneSrc->RhNitrene RhNitrene->Transition + Sulfoxide Product Protected Sulfoximine (Retention of Config) Transition->Product - Rh Catalyst Product->Cat Regeneration Retention Stereochemistry is RETAINED because the lone pair of Sulfur attacks the Nitrene directly.

Caption: Mechanism of Rh(II)-catalyzed sulfoxide imidation. Note that the chiral center is not broken, leading to retention of configuration.

Module 2: S-Alkylation of Sulfinamides (The Maruoka Method)

Core Concept: Building the sulfoximine from a chiral sulfinamide rather than oxidizing a sulfide. Advantage: Avoids handling hazardous azides/MSH; highly scalable. Key Reference: J. Org. Chem. 2022, 87, 3652–3660.[2][3]

FAQ: Troubleshooting S-Alkylation

Q: I am getting the N-alkylated product instead of the desired S-alkylated sulfoximine. Why? A: This is the classic regioselectivity battle. The sulfinamide nitrogen is nucleophilic.

  • The Fix: Use a bulky protecting group on the nitrogen.[4] The Pivaloyl (Piv) group is superior to Acetyl. The steric bulk of the Piv group blocks N-attack, forcing the alkyl halide to react at the Sulfur atom.

  • Solvent Switch: Use 1,2-dimethoxyethane (DME) or Acetonitrile . Avoid protic solvents.

Q: My yields drop when using secondary alkyl halides. A: S-alkylation is an S


2-like process.
  • The Fix: Add AgBF

    
      or AgClO
    
    
    
    (1.0 equiv) as a halogen scavenger to activate the alkyl halide. This creates a more reactive electrophile, facilitating attack by the sulfur center.

Q: How do I remove the Pivaloyl group afterwards? A: Standard hydrolysis can be slow.

  • Protocol: Use KO^t^Bu (3 equiv) in THF/H

    
    O at 60°C. This is milder than refluxing HCl and preserves the chiral center.
    

Module 3: N-Functionalization & Diversification

Core Concept: Modifying the free NH-sulfoximine without racemizing the sulfur center.

Troubleshooting Guide: N-Functionalization
IssueMechanism of FailureSolution
Racemization during N-Alkylation Deprotonation: Strong bases (NaH, LDA) deprotonate the

-CH protons (pKa ~24-30), leading to a planar anion and loss of chirality.
Base Selection: Use weaker bases like K

CO

or Cs

CO

in Acetone/DMF. Avoid organolithiums.
Failure to Arylate (N-Ar) Low Nucleophilicity: The sulfoximine Nitrogen is less nucleophilic than a standard amine due to the electron-withdrawing S=O group.Catalysis: Do not rely on S

Ar unless the aryl halide is highly activated (e.g., 4-fluoro-nitrobenzene). Use Pd-catalyzed Buchwald-Hartwig conditions: Pd(OAc)

, BINAP, Cs

CO

, Toluene, 100°C.
Poor Solubility H-Bonding: Free NH-sulfoximines form strong intermolecular H-bonds.Solvent System: Use polar aprotic solvents (DMSO, DMF) or convert to the N-Methyl derivative immediately for analysis.
Visualization: Decision Tree for Troubleshooting

Use this flow to diagnose your synthesis failures.

TroubleshootingTree Root Identify the Problem Branch1 Low Yield Root->Branch1 Branch2 Low ee / Racemization Root->Branch2 Branch3 Wrong Regioisomer (N vs S Alkylation) Root->Branch3 Sol1 Check Sterics/Electronics: Switch to Rh2(esp)2 Increase Temp to 40°C Branch1->Sol1 Sol2 Check Base Strength: Avoid NaH/LDA Use K2CO3 or Cs2CO3 Branch2->Sol2 Sol3 Check Protecting Group: Switch Acetyl -> Pivaloyl Add Ag(I) salts Branch3->Sol3

Caption: Diagnostic workflow for common synthetic failures in sulfoximine chemistry.

References & Authoritative Sources

  • Bull, J. A.; Luisi, L. "Sulfoximines: Synthesis and Application in Medicinal Chemistry." Chem. Rev.[5]2016 , 116, 1693–1766. Link

    • Core reference for general scope and medicinal chemistry utility.

  • Maeda, Y.; Maruoka, K. et al. "Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation."[2][3] J. Org.[2][3][6] Chem.2022 , 87, 3652–3660.[2][3] Link

    • Source for the "Modern" S-alkylation protocol and Pivaloyl protecting group strategy.

  • Zenzola, M.; Bull, J. A. "Synthesis of NH-Sulfoximines from Sulfoxides." Org.[3][6] Synth.2016 , 93, 234-251. Link

    • Detailed, checked procedure for Rh-catalyzed imidation.

  • Frings, M.; Bolm, C. "Enantioselective Synthesis of Sulfoximines." Eur. J. Org. Chem.2010 , 4031–4039. Link

    • Foundational work on metal-catalyzed imidation.

Sources

Optimization of reaction conditions for sulfoximination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis Using S-Ethyl-S-phenyl Sulfoximine

Core Directive & Executive Summary

S-Ethyl-S-phenyl sulfoximine represents a critical scaffold in asymmetric synthesis, distinct from its more common methyl analog due to the increased steric bulk and pro-chiral nature of the ethyl group. This molecule serves two distinct roles in high-value synthesis:

  • Chiral Reagent/Auxiliary: It generates a chiral carbanion upon

    
    -lithiation, enabling the stereoselective formation of C-C bonds with electrophiles (aldehydes, ketones, imines).
    
  • Chiral Ligand: The

    
    -hybridized nitrogen and chiral sulfur center make it an excellent ligand for transition metal catalysis (e.g., Cu, Pd), often directing C-H activation or enantioselective couplings.
    

This guide provides a definitive protocol for the acquisition of enantiopure material and its subsequent application in asymmetric alkylation , bridging the gap between classic "Johnson chemistry" and modern stereoselective methodologies.

Scientific Foundation & Mechanism[1]

The Sulfoximine Pharmacophore

Sulfoximines (


) are isoelectronic with sulfones but possess a stable stereogenic center at the sulfur atom. Unlike sulfoxides, they are configurationally stable at high temperatures and resistant to oxidation.
  • Chirality: The sulfur atom is tetrahedral.

  • Basicity: The nitrogen is weakly basic (

    
     of conjugate acid 
    
    
    
    ), allowing for N-functionalization or coordination.
  • Acidity: The

    
    -protons (on the ethyl group) are acidic (
    
    
    
    in DMSO), allowing for lithiation.
Mechanistic Pathway: -Lithiation and Diastereoselection

When S-ethyl-S-phenyl sulfoximine is treated with


-BuLi, the pro-chiral methylene protons of the ethyl group are deprotonated. The resulting lithiated species is chiral.[1][2] The reaction with an electrophile (e.g., benzaldehyde) creates a new stereocenter at the carbon, resulting in a mixture of diastereomers.

Key Insight: The stereochemical outcome is dictated by the chelation-controlled transition state . The lithium cation coordinates between the sulfoximine oxygen (or nitrogen) and the incoming electrophile, locking the conformation. The ethyl group's steric bulk enhances this differentiation compared to the methyl analog.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Trap S_Ethyl S-Ethyl-S-phenyl Sulfoximine (Enantiopure) Lithio α-Lithiated Intermediate (Chiral Carbanion) S_Ethyl->Lithio Stereoselective Deprotonation Base n-BuLi (THF, -78°C) Base->Lithio TS Chelated Transition State (Li-O-C) Lithio->TS Electrophile Electrophile (e.g., Benzaldehyde) Electrophile->TS Product β-Hydroxy Sulfoximine (Major Diastereomer) TS->Product Kinetic Control

Figure 1: Mechanistic workflow for the asymmetric alkylation using S-ethyl-S-phenyl sulfoximine.

Preparation of Enantiopure Reagent

You cannot perform asymmetric synthesis without an enantiopure starting material. Two primary routes are recommended.

Route A: Stereospecific Imination (Preferred)

This modern approach avoids the yield loss of resolution. It transfers the chirality from a commercially available chiral sulfoxide to the sulfoximine with retention of configuration.

  • Starting Material: (R)-Ethyl phenyl sulfoxide (commercially available or made via Kagan oxidation).

  • Reagent:

    
    -Mesitylenesulfonylhydroxylamine (MSH) or Rh-catalyzed nitrene transfer.
    
  • Stereochemistry: Retention at Sulfur.

Route B: Classical Resolution

If starting from racemic sulfoximine, resolution with (+)-10-Camphorsulfonic acid (CSA) is the industry standard.

Resolution Protocol:

  • Dissolve racemic S-ethyl-S-phenyl sulfoximine (1.0 eq) in acetone.

  • Add (+)-10-CSA (0.6 eq). Note: Using 0.5-0.6 eq is the "method of half-quantities" which often yields higher ee for the precipitate.

  • Heat to reflux to ensure full dissolution, then cool slowly to 4°C.

  • Filter the white crystals (The salt of one enantiomer).

  • Recrystallize from acetone/methanol if ee < 98%.

  • Free base: Treat the salt with 10% NaOH and extract with DCM.

Experimental Protocols

Protocol 1: Asymmetric -Alkylation (The "Johnson" Reaction)

Objective: Synthesize a chiral


-hydroxy sulfoximine via addition to benzaldehyde.

Materials:

  • (+)-S-Ethyl-S-phenyl sulfoximine (>98% ee): 1.0 mmol (169 mg)

  • 
    -Butyllithium (2.5 M in hexanes): 1.1 mmol (0.44 mL)
    
  • Benzaldehyde (freshly distilled): 1.2 mmol (127 mg)

  • Anhydrous THF: 10 mL

  • Sat.

    
     solution.
    

Step-by-Step:

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon. Add the sulfoximine and anhydrous THF.

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition of Base: Add

    
    -BuLi dropwise over 5 minutes via syringe. The solution may turn slight yellow.
    
    • Critical Checkpoint: Stir at -78°C for 30 minutes to ensure complete formation of the lithiated species.

  • Electrophile Addition: Add benzaldehyde (dissolved in 1 mL THF) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     (5 mL).
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Results:

  • Yield: 85-95%

  • Diastereomeric Ratio (dr): Typically 80:20 to 95:5 depending on the electrophile. The major diastereomer can be isolated by column chromatography.[3]

  • Analysis:

    
     NMR will show distinct shifts for the 
    
    
    
    -CH protons of the two diastereomers.
Protocol 2: Reductive Desulfurization (Optional)

To access the chiral alcohol (removing the auxiliary):

  • Dissolve the

    
    -hydroxy sulfoximine in THF/MeOH.
    
  • Add Aluminum Amalgam (Al/Hg) or Raney Nickel.

  • Heat to reflux.

  • This cleaves the C-S bond, yielding the chiral alcohol and the sulfinamide byproduct.

Data & Troubleshooting

Table 1: Comparative Reactivity of Sulfoximine Reagents

FeatureS-Methyl-S-PhenylS-Ethyl-S-PhenylImpact on Synthesis
Steric Bulk LowMediumEthyl group improves diastereoselectivity in alkylations.
Acidity (pKa) ~32~32Similar lithiation conditions (n-BuLi required).
Resolution (+)-CSA (Standard)(+)-CSA (Standard)Both resolvable; Ethyl analog may require MeOH/Acetone mix.
Product Primary/Sec. AlcoholsSec./Tert. AlcoholsEthyl group becomes part of the carbon chain (extending it).

Expert Tips:

  • HMPA Effect: If diastereoselectivity is low (< 80:20), add 2-3 equivalents of HMPA or DMPU during the lithiation step. This breaks up lithium aggregates and often tightens the transition state.

  • Temperature Control: Never allow the lithiation temp to rise above -50°C before adding the electrophile; the carbanion is stable but can racemize or decompose at higher temperatures.

  • Drying: The sulfoximine is hygroscopic. Dry under high vacuum (0.1 mmHg) for 2 hours before use.

References

  • Johnson, C. R., & Kirchoff, R. A. (1979). "Sulfoximines.[2][3][4][5][6][7][8][9][10][11][12] Preparation and resolution." Journal of Organic Chemistry, 44(13), 2280–2284. Link

  • Gais, H. J. (2013). "Chiral Sulfoximines: Structures, Properties and Applications.
  • Reggelin, M., & Zur, C. (2000). "Sulfoximines: Structures, Properties and Synthetic Applications." Synthesis, 2000(1), 1-64. Link

  • Aota, Y., Kano, T., & Maruoka, K. (2019). "Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides." Journal of the American Chemical Society, 141(49), 19263–19268. Link

  • Bull, J. A., et al. (2016). "Sulfoximines as Rising Stars in Medicinal Chemistry."[4] ChemMedChem, 11(10), 972-986. Link

Sources

Side reactions in the synthesis of S-Ethyl-S-phenyl sulfoximine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of S-Ethyl-S-phenyl Sulfoximine

Ticket System Status: [ONLINE] Topic: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

User Guide Overview

Welcome to the technical support hub for sulfoximine synthesis. You are likely targeting S-Ethyl-S-phenyl sulfoximine , a critical chiral building block in medicinal chemistry (often a bioisostere for sulfones).

Unlike the robust diphenyl sulfoximine, the S-Ethyl variant introduces specific vulnerabilities:

  • 
    -Protons:  The ethyl methylene group (
    
    
    
    ) is susceptible to deprotonation (racemization) and Pummerer-type rearrangements.
  • Nucleophilicity: The alkyl group alters the electronic bias of the sulfur center compared to diaryl systems, affecting oxidation rates.

This guide prioritizes the Hypervalent Iodine / Ammonium Carbamate method (Bull/Luisi protocol) as it is the current industry standard for bench-scale synthesis, but also addresses Metal-Catalyzed and MSH routes where relevant.

Module 1: The "Sulfone" Problem (Over-Oxidation)

Issue:

  • Symptom: LCMS shows a significant peak for Ethyl Phenyl Sulfone (

    
     relative to sulfoxide) instead of the desired Sulfoximine.
    
  • Diagnosis: The oxidant (e.g., PhI(OAc)

    
    ) is attacking the sulfur center directly to form the sulfone before the nitrogen source can intercept the intermediate.
    

Technical Insight: The reaction proceeds via a competitive pathway. The hypervalent iodine species forms an activated intermediate. If the nitrogen source (Ammonium Carbamate) is slow to react or insufficient, the intermediate collapses or reacts with adventitious water/oxidant to form the sulfone.

Troubleshooting Protocol:

VariableAdjustmentRationale
Reagent Stoichiometry Increase N-Source Use 2.0–4.0 equiv of Ammonium Carbamate relative to Sulfoxide. Excess

favors the imination pathway over oxidation.
Addition Order "Reverse" Addition Do not mix Sulfoxide and Oxidant first. Add PhI(OAc)

slowly to a mixture of Sulfoxide and Carbamate.
Solvent Choice Switch to MeOH Methanol is crucial for the Bull/Luisi method. It facilitates the solubility of ammonium carbamate and stabilizes the transfer species.
Temperature Lower to 0°C Lower temperatures often favor the kinetic imination product over the thermodynamic sulfone.

Visualizing the Competitive Pathway:

SulfoneCompetition Sulfoxide Ethyl Phenyl Sulfoxide Activated Activated I(III)-Species [PhI(OAc)-S-R] Sulfoxide->Activated + PhI(OAc)2 Sulfone BYPRODUCT: Ethyl Phenyl Sulfone Sulfoxide->Sulfone Direct Oxidation Activated->Sulfone + H2O / Oxidant (Slow N-Transfer) Nitrene Iodonitrene Species [PhI=NH] Sulfoximine TARGET: S-Ethyl-S-phenyl Sulfoximine Nitrene->Sulfoximine + Sulfoxide (Fast N-Transfer) PhIOAc2 PhI(OAc)2 Carbamate NH2CO2NH4 Carbamate->Nitrene In situ generation

Caption: Competitive pathways between N-transfer (Green) and O-transfer (Red) during sulfoximine synthesis.

Module 2: The Pummerer Rearrangement (Dealkylation)

Issue:

  • Symptom: Loss of the ethyl group, formation of

    
    -acetoxy sulfides, or complex mixtures with a "burnt" smell (thiols/aldehydes).
    
  • Diagnosis: Pummerer Rearrangement.[1][2]

  • Context: This is specific to S-Ethyl (and other alkyl) sulfoxides. If you use Acetic Anhydride (

    
    ) or Trifluoroacetic Anhydride (TFAA) to activate the sulfoxide, the acylated intermediate can undergo deprotonation at the 
    
    
    
    -position (
    
    
    ) rather than nucleophilic attack by nitrogen.

Mechanism:



Corrective Actions:

  • Avoid Anhydrides: Do not use the classical

    
     or conditions requiring 
    
    
    
    activation if you observe this side reaction.
  • Buffer the System: If using PhI(OAc)

    
    , the byproduct is Acetic Acid. For sensitive substrates, add MgO (2 equiv) or use Ammonium Acetate instead of Carbamate to buffer the pH.
    
  • Moisture Control: Strictly anhydrous conditions prevent the hydrolysis of the Pummerer intermediate, though the Bull/Luisi method (MeOH) is generally tolerant.

Module 3: Stereochemical Integrity (Racemization)

Issue:

  • Symptom: Starting with Enantiopure Sulfoxide (

    
     ee) but isolating Racemic Sulfoximine (
    
    
    
    ee).
  • Diagnosis: Acid/Base mediated racemization of the stereogenic sulfur center.

The "Ethyl" Factor: The ethyl group's


-protons are weakly acidic (

, lowered by the sulfoximine electron withdrawal).
  • Acidic Conditions: Protonation of the O/N leads to a species that can racemize via pyramidal inversion or reversible hydration.

  • Basic Conditions: Deprotonation of the

    
    -carbon leads to a carbanion which stabilizes a planar geometry, often scrambling the sulfur chirality upon reprotonation.
    

Resolution Strategy:

MethodRisk LevelRecommendation for Chiral Retention
Schmidt (NaN3/H2SO4) CRITICAL Avoid. Strong acid almost guarantees racemization.
PhI(OAc)2 + Carbamate Low Preferred. The reaction conditions are mild (pH 7-8). Retention of configuration is typically >98%.
MSH (O-Mesitylenesulfonyl hydroxylamine) Moderate High Retention. Excellent stereospecificity, but safety risks (see Module 4).
Rh-Catalysis Low High Retention. Uses nitrene transfer with retention. Good for complex substrates.

Module 4: Safety Advisory (Explosion Hazards)

Issue:

  • Symptom: User inquires about using MSH or Sodium Azide for scale-up.

  • Advisory: STOP.

Analysis:

  • MSH (O-Mesitylenesulfonylhydroxylamine): While it provides excellent stereoretention, dry MSH is explosive and thermally unstable.[3] It should never be stored. It must be prepared fresh in solution and used immediately.

    • Alternative: Use DPH (O-(2,4-dinitrophenyl)hydroxylamine) with Rh-catalysis for a safer electrophilic amine source.[3]

  • Sodium Azide (

    
    ) + Acid:  Generates Hydrazoic Acid (
    
    
    
    ), which is volatile, highly toxic, and explosive.

Safety Protocol Decision Tree:

SafetyFlow Start Select Reagent System Q1 Is Scale > 1 gram? Start->Q1 Azide Reagent: NaN3 + H2SO4 Q1->Azide No (But highly discouraged) MSH Reagent: MSH Q1->MSH No (Use in solution only) Iodine Reagent: PhI(OAc)2 / NH2CO2NH4 Q1->Iodine Yes (Safest for Scale) Hazard1 STOP: Use Blast Shield Azide->Hazard1 Risk: HN3 Explosion Hazard2 STOP: Do not isolate solid MSH->Hazard2 Risk: Thermal Decomposition Safe PROCEED: Standard PPE Iodine->Safe Outcome: Stable & Scalable

Caption: Safety decision matrix for selecting amination reagents based on scale and risk.

Standard Operating Procedure (SOP)

Protocol: Metal-Free Imination of Ethyl Phenyl Sulfoxide Reference: Adapted from Bull & Luisi, Angew. Chem. Int. Ed. 2016.

Reagents:

  • Ethyl Phenyl Sulfoxide (1.0 equiv)

  • (Diacetoxyiodo)benzene [PhI(OAc)

    
    ] (1.5 equiv)
    
  • Ammonium Carbamate [

    
    ] (2.0 - 4.0 equiv)
    
  • Methanol (0.2 M concentration)[3]

Step-by-Step:

  • Setup: Charge a round-bottom flask with Ethyl Phenyl Sulfoxide and Methanol.

  • N-Source: Add Ammonium Carbamate in one portion. Stir for 5 minutes.

  • Oxidant Addition (CRITICAL): Add PhI(OAc)

    
    portion-wise  over 10-15 minutes at room temperature (or 0°C if sulfone formation is observed).
    
    • Why? Keeps the concentration of active oxidant low relative to the ammonia source, suppressing sulfone formation.

  • Reaction: Stir open to air (flask loosely capped) for 1–4 hours. The reaction mixture usually turns yellow.

  • Quench: Concentrate solvent under reduced pressure. The residue contains the product, iodobenzene, and ammonium salts.

  • Purification: Dilute with DCM, wash with saturated

    
    . Purify via silica gel chromatography (Eluent: EtOAc/Heptane).
    

References

  • Bull, J. A., & Luisi, R. (2016).[4] Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition.

  • Zenzola, M., et al. (2017).[4] Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate. Organic Syntheses.

  • Bolm, C., et al. (2016). Iron-Catalyzed Imination of Sulfoxides and Sulfides. Organic Letters.

  • Mendiola, J., et al. (2009). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine (MSH). Organic Process Research & Development.

  • Pummerer, R. (1910). Über Phenyl-sulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft.

Sources

Technical Support Center: Catalyst Deactivation in Sulfoximine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfoximine synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize transition-metal catalysis for C–N bond formation and other modifications of sulfoximines. As a Senior Application Scientist, I understand that catalyst deactivation is a critical and often frustrating issue that can lead to stalled reactions, low yields, and inconsistent results.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explore the causal chemistry behind catalyst deactivation and equip you with the knowledge to diagnose, troubleshoot, and, most importantly, prevent it.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial questions and provides a framework for diagnosing catalyst deactivation.

Q1: My sulfoximine synthesis reaction has stalled or is showing very low conversion. How do I know if catalyst deactivation is the problem?

A1: Distinguishing catalyst deactivation from other reaction issues is the first critical step. Look for these common indicators:

  • Non-Linear Reaction Progress: The reaction starts well but slows down or stops completely before full consumption of the starting material. This is a classic sign that the active catalytic species are diminishing over time.

  • Formation of Precipitates: For homogeneous catalysts, the appearance of a new precipitate, often black or dark brown, can signal catalyst aggregation. A prime example is the formation of "palladium black" in Pd-catalyzed reactions, indicating the aggregation of Pd(0) species.[1]

  • Color Change: An unexpected or dramatic color change in the reaction mixture can indicate a change in the catalyst's oxidation state or coordination sphere, potentially leading to an inactive form.

  • Inconsistent Batch-to-Batch Results: If you observe high variability in yield and reaction time between identical runs, it often points to trace impurities or variations in reagent quality that are poisoning the catalyst.[1]

  • Failure Upon Scale-Up: A reaction that works perfectly on a 1 mmol scale but fails at 100 mmol may be suffering from issues related to mass/heat transfer, or the effect of trace impurities becomes more pronounced.

A definitive test is to add a fresh aliquot of the catalyst to the stalled reaction. If the reaction restarts, it strongly confirms that the original catalyst was deactivated.[1]

Q2: What are the primary mechanisms of catalyst deactivation in this context?

A2: Catalyst deactivation is not a single event but a category of processes. For sulfoximine synthesis, which often involves cross-coupling, the mechanisms generally fall into three classes:

  • Poisoning: The catalyst's active sites are blocked or irreversibly bound by "poisons." Common poisons include sulfur-containing impurities (ironic, given the substrate), halides, and certain nitrogen heterocycles that can coordinate too strongly to the metal center.[1]

  • Thermal Degradation (Sintering): At elevated temperatures, the catalyst's metal centers can aggregate or sinter, especially heterogeneous catalysts. This leads to a loss of active surface area.[2] For homogeneous catalysts, high temperatures can cause ligand decomposition.

  • Fouling/Coking: Carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites. This is more common in high-temperature processes but can occur from the decomposition of organic ligands or solvents.[2]

The specific pathway depends heavily on the metal used (Cu, Rh, Pd, Fe), the ligands, and the reaction conditions.

Q3: Can the sulfoximine substrate or product itself cause deactivation?

A3: Yes, this is a crucial point. Both the starting sulfoximine and the N-functionalized product can act as ligands. If the product binds more strongly to the catalyst than the reactants, it can lead to product inhibition , effectively sequestering the catalyst and slowing the reaction down.[3] The NH-sulfoximine itself is a ligand and its coordination to the metal is a key step in the catalytic cycle; however, off-cycle, non-productive binding can also occur.[4]

Part 2: Troubleshooting Guides by Catalyst Type

Given the diversity of methods for sulfoximine synthesis, a catalyst-specific approach is essential for effective troubleshooting.

Guide 1: Copper-Catalyzed N-Arylation/Alkynylation

Copper is widely used for N-arylation of sulfoximines with aryl halides, boronic acids, or siloxanes due to its low cost and versatile reactivity.[5][6][7][8] However, its performance is sensitive to conditions.

Problem: My Cu-catalyzed N-arylation of a sulfoximine is sluggish or has failed.

Plausible Cause 1: Oxidation State Instability

  • Causality: Many copper-catalyzed C-N couplings rely on a Cu(I)/Cu(III) or related catalytic cycle. The active Cu(I) species is susceptible to oxidation by air to the often less active Cu(II) state. Conversely, disproportionation of Cu(I) to Cu(0) and Cu(II) can also lead to deactivation.

  • Diagnosis: The reaction may turn from colorless or yellow (typical for Cu(I)) to blue or green (characteristic of Cu(II)). Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Solution & Prevention:

    • Inert Atmosphere: Use Schlenk techniques or a glovebox. Purge all solvents and reagents with an inert gas.

    • Ligand Choice: Use ligands that stabilize the active Cu(I) state. Sterically hindered N¹,N²-diaryl diamine ligands, for example, have been shown to resist catalyst deactivation and allow for reactions at lower temperatures.[9][10][11]

    • Additives: In some cases, a mild reductant can be used to regenerate the Cu(I) species in situ, but this must be carefully optimized to avoid side reactions.

Plausible Cause 2: Ligand Dissociation or Degradation

  • Causality: The ligand (e.g., diamines, phenols, phosphines) is crucial for solubilizing the copper salt and facilitating the catalytic cycle. If the ligand dissociates or is degraded under the reaction conditions (e.g., by a strong base), the catalyst will lose activity.

  • Diagnosis: This can be difficult to observe directly. If you are using a base, consider its compatibility with your ligand. For example, a very strong base could deprotonate and alter the ligand structure.

  • Solution & Prevention:

    • Ligand Screening: The optimal ligand is reaction-specific. Screen a panel of ligands (e.g., 1,2-diamines, neocuproine, various phosphines) to find the most stable and effective one for your system.

    • Base Selection: Use the mildest base necessary for the reaction (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered and dry for better reactivity and reproducibility.[3]

Plausible Cause 3: Product Inhibition

  • Causality: The newly formed N-aryl sulfoximine product can coordinate to the copper center, preventing it from participating in further catalytic cycles.[3]

  • Diagnosis: This is often inferred from non-linear reaction kinetics. The reaction rate decreases more rapidly than would be expected from reactant consumption alone.

  • Solution & Prevention:

    • Temperature Optimization: Sometimes, increasing the temperature can favor the dissociation of the product from the catalyst.

    • Ligand Modification: A ligand that binds more strongly to copper than the product can mitigate this issue.

Start Reaction Stalled/Failed Inert_Check Is atmosphere strictly inert? Start->Inert_Check Color_Check Observe Color: Blue/Green? Inert_Check->Color_Check Yes Fix_Atmosphere Solution: Improve degassing. Use Schlenk line/glovebox. Inert_Check->Fix_Atmosphere No Add_Catalyst Add fresh catalyst. Does reaction restart? Color_Check->Add_Catalyst No Oxidation_Issue Diagnosis: Probable Cu(I) oxidation. Color_Check->Oxidation_Issue Yes Deactivation_Confirmed Diagnosis: Original catalyst is deactivated. Add_Catalyst->Deactivation_Confirmed Yes Other_Issue Problem is likely not catalyst deactivation. Check other parameters. Add_Catalyst->Other_Issue No Ligand_Base_Check Review Ligand/Base Stability and Product Inhibition. Oxidation_Issue->Ligand_Base_Check Deactivation_Confirmed->Ligand_Base_Check

Caption: Troubleshooting workflow for copper catalyst deactivation.

Guide 2: Rhodium-Catalyzed C-H Activation/Annulation

Rhodium catalysts, particularly [RhCp*Cl₂]₂ and related complexes, are powerful tools for the synthesis of cyclic sulfoximines via C-H activation.[12][13][14] Their deactivation pathways are often related to the stability of the organometallic intermediates.

Problem: My Rh(III)-catalyzed C-H functionalization has low yield or requires high catalyst loading.

Plausible Cause 1: Formation of Off-Cycle Rh Species

  • Causality: The catalytic cycle involves the formation of a rhodacycle intermediate.[13][14] Solvents, additives, or even the substrate can coordinate to the Rh center and lead to the formation of stable, catalytically inactive monomeric or dimeric species.[15] For example, reductive elimination from an undesired intermediate can lead to a Rh(I) species that may not be easily re-oxidized to the active Rh(III) state under the reaction conditions.

  • Diagnosis: This is typically investigated through mechanistic studies (e.g., NMR monitoring, kinetic analysis). From a practical standpoint, if seemingly minor changes to solvent or additives drastically alter the yield, the formation of off-cycle species is a likely culprit.

  • Solution & Prevention:

    • Additive Screening: Many Rh-catalyzed reactions require an additive (often a silver salt like AgOPiv or AgSbF₆) to abstract a halide and generate the active cationic catalyst.[12][13] The choice and stoichiometry of this additive are critical.

    • Solvent Choice: Protic or highly coordinating solvents can interfere with the catalytic cycle. Switching to a less coordinating solvent like DCE or an ionic liquid might be beneficial.[13]

Plausible Cause 2: Substrate/Product Degradation

  • Causality: The conditions required for C-H activation can sometimes be harsh. If the starting sulfoximine or the resulting cyclic product is unstable at the reaction temperature, the degradation products could poison the catalyst.

  • Diagnosis: Analyze the crude reaction mixture by LC-MS or NMR to identify any unexpected byproducts. Run a control reaction with the product under the reaction conditions (without starting materials) to test its stability.

  • Solution & Prevention:

    • Temperature Optimization: Carefully screen the reaction temperature. The lowest temperature that provides a reasonable reaction rate is often the best to minimize degradation.

    • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation.

cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Rh_III [Rh(III)Cp*X₂] Intermediate_A CMD (Rhodacycle Formation) Rh_III->Intermediate_A Solvent_Complex Stable Solvent Complex Rh_III->Solvent_Complex Strong Coordination Intermediate_B Coordination & Migratory Insertion Intermediate_A->Intermediate_B Inactive_Dimer Inactive Rh Dimer Intermediate_A->Inactive_Dimer Aggregation Intermediate_C Reductive Elimination Intermediate_B->Intermediate_C Product Cyclic Sulfoximine Product Intermediate_C->Product Product->Rh_III

Caption: Simplified Rh(III) catalytic cycle and common deactivation routes.

Part 3: Data-Driven Prevention & Experimental Protocols

Proactive measures are always more effective than reactive troubleshooting.

Data Presentation: Ligand Effects on Catalyst Stability

The choice of ligand is paramount in preventing deactivation. Below is a representative table summarizing how ligand choice can impact the outcome of a hypothetical copper-catalyzed N-arylation of S-methyl-S-phenylsulfoximine with iodobenzene.

Catalyst SystemLigandTemp (°C)Time (h)Yield (%)Observations
CuI (10 mol%)None11024<10No reaction, starting materials recovered.
CuI (10 mol%)L-Proline1101865Moderate conversion, some catalyst precipitation.
CuI (10 mol%)N,N'-Dimethylethylenediamine801292Homogeneous solution, clean conversion.[7]
CuI (5 mol%)N¹,N²-Diarylbenzene-1,2-diamine551095High stability, allows lower temp & loading.[9][11]

Analysis: This data clearly shows that moving from no ligand to simple amino acids and then to more sophisticated diamine ligands dramatically improves catalyst performance and stability, allowing for milder conditions and higher yields.

Experimental Protocol: Diagnostic Test for Catalyst Deactivation

This self-validating protocol helps you systematically pinpoint the source of reaction failure.

Objective: To determine if the catalyst, reagents, solvent, or reaction atmosphere is responsible for deactivation.

Methodology:

  • Baseline Reaction (Control):

    • Set up the reaction exactly as you did when it failed. Use reagents from the same bottles and the same glassware preparation technique.

    • Run the reaction for the expected duration and analyze the outcome. This confirms the failure.

  • High-Purity Reagent Test:

    • Set up the reaction again, but this time use reagents of the highest available purity.

      • Substrates: Use freshly purified sulfoximine and coupling partner (e.g., recrystallized or passed through a silica plug).

      • Solvent: Use a freshly opened bottle of anhydrous, degassed solvent.

      • Base/Additives: Use a freshly opened container of base, or dry it in an oven if appropriate.

    • Comparison: If this reaction proceeds with a significantly higher yield, it strongly implies that impurities in your original reagents were poisoning the catalyst.[1]

  • Catalyst Batch Test:

    • If the high-purity test also fails, the issue might be the catalyst itself.

    • Set up the reaction using the high-purity reagents from Step 2, but with a catalyst from a brand new bottle or a different, trusted batch.

    • Comparison: If this reaction is successful, your previous batch of catalyst may have degraded due to improper storage or was of poor quality.

  • Atmosphere Integrity Test:

    • If all above tests fail, scrutinize your inert atmosphere technique.

    • Set up the reaction in a glovebox if available. If not, use a robust Schlenk line with a positive pressure of high-purity argon. Ensure all glassware is rigorously flame- or oven-dried. Use cannulation for all liquid transfers.

    • Comparison: Success under these conditions points to atmospheric contamination (oxygen or moisture) as the root cause of deactivation.

By systematically isolating each variable, you can confidently identify and resolve the underlying issue.

References

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Sedelmeier, J., & Bolm, C. (2005). Efficient copper-catalyzed N-arylation of sulfoximines with aryl iodides and aryl bromides. The Journal of Organic Chemistry, 70(17), 6904–6906. [Link]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[24]

  • Wang, M., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Molecules, 28(3), 1367. [Link]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[27]

  • Yu, H., Li, Z., & Bolm, C. (2018). Iron(II)-Catalyzed Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition, 57(1), 324-327. [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[28]

  • S. Appelt, et al. (2015). Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Catalysis Science & Technology, 5, 59-76. [Link]

  • RWTH Aachen University. (n.d.). Iron-Catalyzed Synthesis of NH Sulfoximines and Cyclic Sulfoximines. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Retrieved from [Link]

  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. ACS Publications. [Link]

  • Vertex AI Search Result[29]

  • Vertex AI Search Result[30]

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Technical Support Center: S-Ethyl-S-Phenyl Sulfoximine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Analysis & Troubleshooting in Sulfoximine Synthesis Case Study: S-Ethyl-S-phenyl sulfoximine (racemic and enantiopure)

Diagnostic Triage: What is your data telling you?

Welcome to the technical support hub for sulfoximine chemistry. Before proceeding to specific protocols, identify your primary failure mode using the symptom table below.

SymptomProbable CauseKey Analytical IndicatorImmediate Action
Yield Loss Over-oxidation to SulfoneIR: Strong stretches ~1300 & 1150 cm⁻¹ (no NH). NMR: Loss of diastereotopic splitting.Check oxidant stoichiometry; Lower temp.
Low ee% Racemization during synthesisChiral HPLC: 50:50 split or plateau between peaks.Avoid high temp (>50°C) with strong bases.
"Stuck" Reaction Catalyst poisoning / Ligand mismatchLC-MS: Large M-15 peak (Sulfoxide remaining).Switch from Rh-cat to Metal-Free (PhI(OAc)₂).
New Impurity N-functionalization regioselectivityNMR: Shift in ortho-phenyl protons (C-H activation).Check steric hindrance of N-substituent.

Deep Dive: The "Sulfone" Problem (Over-oxidation)

The most common byproduct in the synthesis of S-ethyl-S-phenyl sulfoximine from its sulfide or sulfoxide precursor is the sulfone (S-ethyl-S-phenyl sulfone). This occurs when the oxidative cycle bypasses the nitrogen transfer and inserts a second oxygen.

Mechanism of Failure

In metal-free conditions (e.g., using hypervalent iodine), the in situ generated iodonitrene species competes with direct oxidation. If the ammonia source (e.g., ammonium carbamate) is wet or depleted, the equilibrium shifts toward oxidation.

Visualizing the Pathway

The following diagram illustrates the critical branching point where the desired sulfoximine competes with the sulfone byproduct.

SulfoximinePath Sulfide Sulfide (Ph-S-Et) Sulfoxide Sulfoxide (Ph-SO-Et) Sulfide->Sulfoxide Oxidation Sulfilimine Sulfilimine (Ph-S(=NH)-Et) Sulfide->Sulfilimine Imidation Sulfoximine TARGET: Sulfoximine (Ph-S(O)(=NH)-Et) Sulfoxide->Sulfoximine NH Transfer (PhI(OAc)2/NH2CO2NH4) Sulfone BYPRODUCT: Sulfone (Ph-SO2-Et) Sulfoxide->Sulfone Over-oxidation (Excess Oxidant/H2O) Sulfilimine->Sulfoximine Oxidation

Caption: Reaction pathways showing the competitive over-oxidation of sulfoxide to sulfone (red path) versus the desired NH-transfer (green path).

Analytical Fingerprinting (NMR)

Distinguishing the sulfoximine from the sulfone is critical. For S-ethyl-S-phenyl systems, the ethyl group provides a unique "chiral reporter."

Species¹H NMR Feature (Ethyl CH₂)¹H NMR Feature (NH)¹³C NMR (C-S)
Sulfoxide Complex Multiplet (Diastereotopic protons due to chiral Sulfur)None~50 ppm
Sulfoximine Complex Multiplet (Diastereotopic protons due to chiral Sulfur)Broad singlet ~2.5–3.5 ppm (Exchangeable with D₂O)~55 ppm
Sulfone Simple Quartet (S is achiral; protons are equivalent)None~60 ppm

Expert Insight: If your ethyl


 signal collapses from a complex multiplet (16-line look) to a clean quartet, you have lost the chiral center. You have made the sulfone.

Protocol: Metal-Free Synthesis with Quality Gates

This protocol uses the Bolm/Bull method (Ammonium Carbamate/Diacetoxyiodobenzene), optimized to minimize sulfone formation.

Reagents:

  • Sulfoxide: Ethyl phenyl sulfoxide (1.0 equiv)

  • Nitrogen Source: Ammonium carbamate (1.5 equiv)[1]

  • Oxidant: PhI(OAc)₂ (1.5 equiv)

  • Solvent: Methanol (0.5 M)

Step-by-Step Workflow:

  • Preparation: Dissolve Ethyl phenyl sulfoxide in MeOH.

  • Nitrogen Addition: Add Ammonium carbamate. Stir for 5 mins.

    • Checkpoint 1: Ensure the carbamate is finely ground to maximize surface area.

  • Oxidant Addition: Add PhI(OAc)₂ slowly over 10 minutes.

    • Why? Dumping the oxidant causes a local spike in concentration, favoring the faster oxidation to sulfone over the slower NH transfer.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Warning: Do not heat above 35°C. Higher temperatures increase sulfone byproduct.

  • Quench: Concentrate under vacuum. Redissolve in DCM and wash with sat. NaHCO₃.

Validation (The "Self-Validating" Step): Before column chromatography, take a crude NMR. Integrate the ortho-phenyl protons.

  • Sulfoxide ortho-H: ~7.6 ppm

  • Sulfoximine ortho-H: ~8.0 ppm

  • Sulfone ortho-H: ~7.9 ppm

  • Target Ratio: >95:5 (Sulfoximine:Sulfone).

Deep Dive: Enantiomeric Purity & Resolution

If you are synthesizing the enantiopure S-ethyl-S-phenyl sulfoximine, racemization is a constant threat. The sulfoximine nitrogen is basic, but the


-protons (on the ethyl group) are acidic (

~32), and the sulfur center is configurationally stable unless exposed to extreme heat or specific radical conditions.
Troubleshooting Racemization

If your ee% drops, check your workup. Acidic workups are generally safe, but strong heating in basic media can cause racemization via a reversible deprotonation/inversion mechanism.

Chiral HPLC Method Development

Separating the enantiomers of S-ethyl-S-phenyl sulfoximine requires specific columns.

Column TypePhaseMobile Phase (Isocratic)Resolution Quality
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/iPrOH (90:10)Excellent (Baseline separation)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH (85:15)Good
Chiralpak AS-H Amylose tris((S)-1-phenylethylcarbamate)Hexane/iPrOH (90:10)Moderate

FAQ: N-Functionalization Issues

Q: I am trying to alkylate the Nitrogen, but the reaction is stalling. A: The sulfoximine nitrogen is nucleophilic but sterically crowded by the S-Phenyl and S-Ethyl groups.

  • Solution: Use a stronger base like NaH in DMF rather than

    
    /Acetone.
    
  • Alternative: For difficult substrates, use Copper-catalyzed cross-coupling (Chan-Lam) rather than standard

    
     alkylation.
    

Q: I see a new spot on TLC that isn't product or starting material. A: Check for defunctionalization . Under strong reducing conditions or certain metal catalyses, the sulfoximine can revert to the sulfoxide.

  • Test: Treat a small aliquot with an oxidant. If it converts back to sulfoximine, your "impurity" was just reduced starting material.

References

  • Lücking, U. (2013).[2] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408. Link

  • Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2016). Transfer of Electrophilic NH to Sulfides and Sulfoxides: A Mild, Metal-Free Synthesis of Sulfoximines. The Journal of Organic Chemistry, 81(3), 1209–1215. Link

  • Dannenberg, C. A., Bizet, V., & Bolm, C. (2015). One-Pot Synthesis of N-Alkyl-Substituted Sulfoximines from Sulfides. Synthesis, 47(13), 1951–1959. Link

  • Frings, M., & Bolm, C. (2011). Enantioselective Synthesis of Sulfoximines. European Journal of Organic Chemistry, 2011(20-21), 4085–4095. Link

Sources

Technical Support Center: Workup & Purification of S-Ethyl-S-phenyl Sulfoximine Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

S-Ethyl-S-phenyl sulfoximine is a privileged chiral scaffold used primarily as a directing group (DG) in transition-metal-catalyzed C–H activations (Rh, Ru, Ir, Pd) and as a chiral ligand in asymmetric synthesis.

The Challenge: Unlike standard organic intermediates, sulfoximines possess a highly polar


 bond and a basic nitrogen center. This creates three distinct workup failures:
  • Silica Tailing: Strong hydrogen bonding with silanols leads to broad peaks and mass loss during chromatography.

  • Metal Sequestration: The directing group ability that drives the reaction makes removing the metal catalyst (Rh/Ir) difficult during workup.

  • Water Solubility: The polar nature can lead to product loss in the aqueous phase during extraction if pH is not controlled.

This guide provides the authoritative protocols to overcome these specific failure modes.

Standard Isolation Protocol (The "Happy Path")

For standard non-metal mediated reactions (e.g.,


-functionalization), follow this baseline extraction protocol.
Step-by-Step Methodology
  • Quenching:

    • Cool reaction mixture to 0 °C.

    • Critical: If the reaction medium is acidic, neutralize with sat. aqueous

      
       until pH ~8. The sulfoximine nitrogen must be free-based (
      
      
      
      ) to extract efficiently into organics.
  • Extraction:

    • Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: For S-ethyl variants, EtOAc is preferred over DCM for green chemistry compliance, but DCM offers higher solubility for highly functionalized derivatives.

  • Washing:

    • Wash organic phase with Brine (

      
      ).
      
    • Avoid acidic washes (e.g., 1M HCl) unless you intend to form the salt in the aqueous layer to remove non-basic impurities (an "Acid-Base Swing").

  • Drying:

    • Dry over anhydrous

      
       (Sodium Sulfate). Avoid 
      
      
      
      for highly Lewis-basic substrates as minor coordination can occur.

Advanced Purification: Troubleshooting Chromatography

User Issue: "My product is streaking on the column and I'm losing mass."

Root Cause: The sulfoximine nitrogen (


 for conjugate acid) and the sulfoximine oxygen interact strongly with acidic silanols on the silica gel surface.
The Solution: Triethylamine (TEA) Passivation

You must deactivate the silica gel before or during the run.[1]

MethodProtocolBest For
A. Mobile Phase Modifier Add 1–3% Triethylamine (TEA) to the mobile phase (e.g., 97:2:1 Hex/EtOAc/TEA).Standard purification.
B. Pre-washed Silica Slurry silica in pure EtOAc with 5% TEA. Evaporate solvent.[2] Pack column with this "neutralized" silica.Highly sensitive substrates prone to acid-catalyzed decomposition.
C. Alumina (Basic) Switch stationary phase to Basic Alumina (Activity III) .When silica tailing persists despite TEA.

Visual Workflow: Chromatography Decision Logic

G Start Crude Sulfoximine Mixture CheckTLC Run TLC (EtOAc/Hex) Start->CheckTLC Streaking Is spot streaking/tailing? CheckTLC->Streaking Standard Standard Silica Column (Hex/EtOAc) Streaking->Standard No Modifier Add 1-2% Et3N to Eluent Streaking->Modifier Yes Alumina Switch to Basic Alumina Modifier->Alumina Still Tailing?

Caption: Decision logic for selecting the correct stationary phase conditions to prevent sulfoximine loss.

Metal Scavenging (For C–H Activation Workups)

User Issue: "I ran a Rh(III) catalyzed annulation, and my product is colored/contaminated."

Root Cause: Sulfoximines are excellent ligands. They bind Rh, Ir, and Ru tightly. Standard silica chromatography is often insufficient to break the N-Metal bond.

Protocol: The "Thiourea/Silica" Trap
  • Concentrate the reaction mixture to remove bulk solvent.

  • Dissolve residue in a minimal amount of DCM/MeOH (9:1).

  • Add Scavenger: Add SiliaMetS® Thiol or Thiourea (5 equiv relative to catalyst).

  • Stir: Agitate vigorously for 4 hours at room temperature.

  • Filter: Pass through a pad of Celite®. The metal remains bound to the scavenger/Celite.

  • Proceed to column chromatography (using the TEA modifier method above).

Enantiomeric Resolution (Chiral Separation)

User Issue: "I synthesized racemic S-ethyl-S-phenyl sulfoximine. How do I separate the enantiomers without HPLC?"

Scientific Basis: Sulfoximines can be resolved via diastereomeric salt formation using chiral tartaric acid derivatives.

The Tartaric Acid Resolution Protocol
  • Dissolution: Dissolve racemic sulfoximine (1.0 equiv) in hot Acetone or Ethanol.

  • Addition: Add (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 to 1.0 equiv).

  • Crystallization: Allow the solution to cool slowly to RT, then to 4 °C. The diastereomeric salt of one enantiomer will precipitate.

  • Filtration: Collect the crystals.

  • Free-Basing: Suspend crystals in DCM and wash with

    
     NaOH. The chiral sulfoximine enters the organic layer; the tartrate stays in the aqueous layer.
    
  • Check ee: Verify enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting Q&A (FAQs)

Q1: My yield is lower than reported in literature (e.g., Bolm et al.). Where is it going?

  • A: Check your aqueous phase.[2] S-Ethyl-S-phenyl sulfoximine is moderately water-soluble, especially if the pH is below 7. Always re-extract the aqueous layer with DCM (

    
    ) and ensure the aqueous layer is pH > 9 during extraction.
    

Q2: Can I use acid to clean the glassware?

  • A: Yes, but be cautious. Sulfoximines are stable to acid, but if you have acid-sensitive functional groups installed via C–H activation, strong acid wash might degrade the product. Rinse with acetone/ethanol first.

Q3: The NH group is not reacting in my subsequent step.

  • A: The sulfoximine NH is less nucleophilic than a secondary amine due to the electron-withdrawing sulfone-like oxygen. You may need a stronger base (NaH or LiHMDS) rather than mild bases (

    
    ) to deprotonate it for nucleophilic attacks.
    

References

  • Bolm, C., & Verrucci, M. (2000). Enantioselective Synthesis of Optically Active Sulfoximines. Journal of Organic Chemistry. Link

  • Okamura, H., & Bolm, C. (2004).[3] Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Preparation of N-Unsubstituted Sulfoximines. Organic Letters. Link

  • Cheng, Y., & Bolm, C. (2015). Rhodium(III)-Catalyzed C–H Activation of Sulfoximines. Angewandte Chemie International Edition. Link

  • Zhu, C., & Falck, J. R. (2011). Rh(III)-Catalyzed C-H Activation/Annulation of Sulfoximines. Chemical Communications. Link

  • Frings, M., et al. (2006). Resolution of Sulfoximines using Enantiopure Tartaric Acid Derivatives. Tetrahedron: Asymmetry. Link

Sources

Validation & Comparative

A Comparative Crystallographic Guide to S-Alkyl-S-Aryl Sulfoximine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Sulfoximines

Sulfoximines, characterized by a hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, have emerged as a pivotal functional group in modern medicinal chemistry and materials science.[1][2] Their unique stereochemical properties, hydrogen bonding capabilities, and metabolic stability make them attractive bioisosteres for more common functional groups like sulfones and amides. The three-dimensional arrangement of substituents around the chiral sulfur center profoundly influences their biological activity and material properties. Consequently, X-ray crystallography stands as an indispensable tool for elucidating the precise solid-state conformation and intermolecular interactions of sulfoximine derivatives, providing critical insights for rational drug design and the engineering of novel materials.

This guide presents a comparative analysis of the X-ray crystallography of S-Alkyl-S-Aryl sulfoximines, with a focus on providing practical experimental context and detailed structural comparisons. Due to the limited availability of public crystallographic data for S-Ethyl-S-phenyl sulfoximine, this guide will utilize the closely related and well-characterized S-Methyl-S-phenyl sulfoximine as a representative example and draw comparisons with other relevant derivatives where data is available.

Experimental Protocols: From Synthesis to Crystal

The successful acquisition of high-quality single crystals suitable for X-ray diffraction is contingent upon a robust synthetic and purification protocol, followed by a meticulous crystallization process.

Synthesis of S-Methyl-S-phenyl Sulfoximine: A Representative Protocol

The synthesis of S-Alkyl-S-Aryl sulfoximines can be achieved through various methods, with one common approach being the imination of the corresponding sulfoxide.[3][4][5] The following protocol is a generalized procedure based on established methodologies.

Step 1: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

  • Reaction Setup: To a stirred solution of thioanisole (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add an oxidizing agent like hydrogen peroxide (1.1 eq) or meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl phenyl sulfoxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Imination of Methyl Phenyl Sulfoxide

  • Reaction Setup: Dissolve the purified methyl phenyl sulfoxide (1.0 eq) in a suitable solvent like methanol. Add a source of nitrogen, such as sodium azide (1.5 eq) in the presence of a catalyst like sulfuric acid, or more modern reagents like O-(mesitylenesulfonyl)hydroxylamine (MSH). More recent methods utilize metal-catalyzed reactions with sources like ammonium carbamate and an oxidant.[3][6]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, as required by the chosen method.

  • Reaction Monitoring: Monitor the formation of the sulfoximine by TLC or LC-MS.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The purification is typically achieved by column chromatography to yield the pure S-Methyl-S-phenyl sulfoximine.

Crystallization of S-Alkyl-S-Aryl Sulfoximines

Obtaining diffraction-quality crystals is often a process of trial and error. The following are common techniques that can be employed:

  • Slow Evaporation: Dissolve the purified sulfoximine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the sulfoximine in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the sulfoximine in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

X-ray Crystallography Workflow

The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a synthesized S-Alkyl-S-Aryl sulfoximine derivative.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Sulfoximine Purification Purification (Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Analysis of Geometry & Packing Refinement->Analysis

Caption: Experimental workflow from synthesis to structural analysis.

Comparative Crystallographic Data

While a comprehensive comparison is limited by the scarcity of publicly available data for a homologous series of S-Ethyl-S-phenyl sulfoximine derivatives, we can analyze the structure of S-Methyl-S-phenyl sulfoximine as a baseline and discuss expected variations. The following table presents hypothetical but realistic data for S-Methyl-S-phenyl sulfoximine and an anticipated comparison with an S-Ethyl derivative, based on general chemical principles.

ParameterS-Methyl-S-phenyl Sulfoximine (Representative)S-Ethyl-S-phenyl Sulfoximine (Predicted)Rationale for Predicted Differences
Crystal System MonoclinicMonoclinic or OrthorhombicIncreased steric bulk of the ethyl group may lead to a different, potentially higher symmetry packing arrangement.
Space Group P2₁/cP2₁/c or P2₁2₁2₁Centrosymmetric space groups are common for racemic mixtures. A chiral resolution would lead to a non-centrosymmetric space group.
S=O Bond Length ~1.45 Å~1.45 ÅThe S=O bond length is generally conserved and less influenced by the nature of the alkyl substituent.
S=N Bond Length ~1.53 Å~1.53 ÅSimilar to the S=O bond, the S=N bond length is expected to be relatively constant.
S-C(phenyl) Bond Length ~1.78 Å~1.78 ÅThe bond to the sp²-hybridized carbon of the phenyl ring should remain consistent.
S-C(alkyl) Bond Length ~1.80 Å~1.82 ÅThe S-C(ethyl) bond may be slightly longer than the S-C(methyl) bond due to increased steric hindrance and the nature of the sp³-hybridized carbon.
O=S=N Angle ~118°~117°The increased steric demand of the ethyl group might cause a slight compression of this angle.
C-S-C Angle ~105°~106°The larger ethyl group may lead to a slight opening of the C-S-C angle to minimize steric repulsion.
Intermolecular Interactions N-H···O hydrogen bonding, C-H···π interactionsN-H···O hydrogen bonding, C-H···π interactions, potential for increased van der Waals interactionsThe fundamental hydrogen bonding motifs are likely to be preserved. The larger ethyl group will increase the surface area for van der Waals contacts, potentially influencing the overall crystal packing density.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of sulfoximine derivatives relies on a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure in solution. The chemical shifts of the protons and carbons adjacent to the sulfoximine group are particularly diagnostic. For chiral, non-racemic sulfoximines, chiral shift reagents can be used to determine enantiomeric purity.

  • Infrared (IR) Spectroscopy: The stretching frequencies of the S=O and S=N bonds in the IR spectrum provide valuable information. The S=O stretch typically appears in the region of 1220-1240 cm⁻¹, while the S=N stretch is observed around 1130-1150 cm⁻¹.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can help to confirm the structure.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the geometry, vibrational frequencies, and other electronic properties of sulfoximine derivatives. These theoretical calculations can complement experimental data and provide insights into the conformational preferences of the molecules.

The following diagram illustrates the complementary nature of these techniques in the characterization of S-Alkyl-S-Aryl sulfoximines.

analytical_techniques cluster_main Characterization of S-Alkyl-S-Aryl Sulfoximines Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Confirms solid-state vs. solution structure IR IR Spectroscopy Xray->IR Correlates bond lengths with vibrational frequencies Comp Computational Modeling Xray->Comp Validates theoretical models MS Mass Spectrometry NMR->MS Confirms molecular formula IR->Comp Assigns vibrational modes

Caption: Interplay of analytical techniques for sulfoximine characterization.

Conclusion

The X-ray crystallographic analysis of S-Alkyl-S-Aryl sulfoximines provides invaluable, high-resolution data on their three-dimensional structure and intermolecular interactions. This information is critical for understanding their structure-activity relationships and for the rational design of new derivatives with tailored properties. While direct crystallographic data for S-Ethyl-S-phenyl sulfoximine derivatives remains elusive in the public domain, the principles outlined in this guide, using S-Methyl-S-phenyl sulfoximine as a proxy, provide a solid framework for the experimental and analytical approaches required for their study. The judicious application of a combination of X-ray crystallography, spectroscopic techniques, and computational modeling will continue to be paramount in advancing the chemistry and application of this important class of compounds.

References

  • General structure of sulfoximines and modes of functionalization of S‐phenyl N−H and α‐C−H sulfoximines. (2021). ResearchGate. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Organic Letters, 2(18), 2841-2843. [Link]

  • Reggelin, M., & Zur, C. (2000).
  • Synthesis of Sulfoximines by Cu‐Catalyzed S‐Arylation of Sulfinamides with Triarylboroxines. (2019). ResearchGate. [Link]

  • Bull, J. A., & Luisi, R. (2021). Synthesis and Transformations of NH‐Sulfoximines. Chemistry–A European Journal, 27(69), 17293-17321. [Link]

  • Sulfoximine synthesis by C-N coupling. Organic Chemistry Portal. [Link]

  • Bolm, C., & Bienewald, F. (1995). Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes. Angewandte Chemie International Edition in English, 34(23‐24), 2640-2642. [Link]

  • Wimmer, A., & König, B. (2019). N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis. Organic Letters, 21(8), 2740-2744. [Link]

  • Zenzola, M., et al. (2018). One-Pot Synthesis of Aryl- and Alkyl S-Perfluoroalkylated NH-Sulfoximines from Sulfides. The Journal of Organic Chemistry, 83(15), 8344-8352. [Link]

  • Lawrence, J. M., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. Nature Communications, 13(1), 1-10. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

  • Progress in the Synthesis and Application of Sulfoximines. (2015). ResearchGate. [Link]

  • Harmata, M. (2004). Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. Organic Chemistry Portal. [Link]

  • Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. [Link]

  • Bruno, I. J., et al. (2002). WebCSD: the online portal to the Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 389-397. [Link]

  • Andresini, M., et al. (2021). Synthesis and Transformations of NH‐Sulfoximines. Chemistry–A European Journal, 27(69), 17293-17321. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Cambridge Crystallographic Data Centre. (2021, January 21). How to: Search and visualize 3D structural data using WebCSD [Video]. YouTube. [Link]

Sources

S-Ethyl-S-phenyl sulfoximine vs. Evans Auxiliaries: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Strategy

In the landscape of asymmetric synthesis, Evans Auxiliaries (oxazolidinones) and Chiral Sulfoximines (specifically S-ethyl-S-phenyl sulfoximine derivatives) represent two fundamentally different philosophies of stereocontrol.

  • Evans Auxiliaries are the "Gold Standard" of the Attach-Modify-Remove strategy. They are stoichiometric scaffolds used primarily to install chirality at the

    
    -position of carbonyls via electrophilic substitution. They are reliable but suffer from poor atom economy if not recycled.
    
  • Sulfoximines represent a Multi-Modal strategy. While they can function as removable auxiliaries (similar to Evans), their modern utility lies in their role as Chiral Directing Groups (DGs) for C–H activation and as Pharmacophores themselves. Unlike oxazolidinones, which are metabolic liabilities if retained, sulfoximines are metabolically stable and often integrated into the final drug architecture (e.g., Pan-CDK inhibitors).

The Verdict: Use Evans for reliable, scalable construction of chiral carbon chains. Use Sulfoximines when targeting complex aromatic functionalization (C-H activation) or when the chiral sulfur center is a desired feature of the final bioactive molecule.

Mechanistic Divergence & Performance Metrics

Mechanism of Action

The stereocontrol in both systems relies on rigid transition states, but the nature of that rigidity differs.

  • Evans (Chelated Enolate): Relies on the formation of a

    
    -enolate chelated to a metal (Li, Ti, B). The "isopropyl" or "benzyl" wing of the oxazolidinone sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
    
  • Sulfoximine (Coordination/Directing): In C-H activation, the sulfoximine nitrogen coordinates to a transition metal (Pd, Rh), directing it to the ortho-position. The chirality at the sulfur atom dictates the facial selectivity of the metal insertion or the subsequent coupling event.

Figure 1: Mechanistic Topology of Stereocontrol

G cluster_0 Evans Auxiliary (Steric Blocking) cluster_1 Sulfoximine (Directing Group) Evans_Start Oxazolidinone Imide Enolate Z-Enolate (Li/B Chelation) Evans_Start->Enolate Base (LDA) TS_Evans Face-Selective Transition State (Steric Hindrance) Enolate->TS_Evans Electrophile (R-X) Product_Evans Chiral u03b1-Substituted Product TS_Evans->Product_Evans Stereoselective Bond Sulf_Start Chiral Sulfoximine Coordination Metal Coordination (Pd/Rh) Sulf_Start->Coordination Catalyst TS_Sulf Rigid Metallacycle (Electronic/Steric Control) Coordination->TS_Sulf C-H Activation Product_Sulf Ortho-Functionalized Arene TS_Sulf->Product_Sulf Coupling Partner

Caption: Comparative logic of stereocontrol. Evans relies on steric blocking of an enolate face, while Sulfoximines utilize metal coordination to direct bond formation.

Performance Comparison Table
FeatureEvans Auxiliary (Oxazolidinone)S-Ethyl-S-phenyl Sulfoximine (as DG)
Primary Application

-Alkylation/Aldol of Carbonyls
C–H Activation / Kinetic Resolution
Chiral Source Amino Acids (Valine, Phenylalanine)Resolution of Sulfoxides/Sulfinamides
Stereoselectivity (

/

)
Typically >98:2 (

)
90–99% (

in kinetic resolution)
Atom Economy Low (Auxiliary is stoichiometric waste)Moderate (if removed) to High (if retained)
Removal Conditions LiOH/H

O

(Hydrolysis) or LiBH

(Reduction)
Difficult to remove; often retained as pharmacophore
Stability Hydrolytically sensitive (Base)High Metabolic & Chemical Stability
Scalability Excellent (Multi-kg GMP history)Emerging (Reagents like PhI(OAc)

needed)

Experimental Protocols

Protocol A: The "Gold Standard" Evans Alkylation

Use Case: Creating a chiral carbon center


 to a carbonyl.

Rationale: This protocol utilizes the bulky oxazolidinone to force the formation of a specific enolate geometry, ensuring high diastereomeric excess.

  • Acylation: React (S)-4-benzyl-2-oxazolidinone with propionyl chloride (

    
    -BuLi, THF, -78°C) to form the imide.
    
  • Enolization: Cool the imide (1.0 equiv) in dry THF to -78°C. Add NaHMDS or LDA (1.1 equiv) dropwise. Stir for 30 min to ensure complete formation of the Z-enolate.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv) slowly. The electrophile approaches anti to the benzyl group of the auxiliary.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Cleavage (Hydrolysis): Dissolve the alkylated product in THF/H

    
    O (3:1). Cool to 0°C. Add LiOH (2 equiv) and H
    
    
    
    O
    
    
    (30%, 4 equiv). Note: Peroxide aids in cleaving the steric bulk without epimerization.
    • Result: Chiral carboxylic acid + recovered auxiliary.

Protocol B: Sulfoximine-Directed C–H Alkenylation (Kinetic Resolution)

Use Case: Resolving a racemic sulfoximine while functionalizing an adjacent aromatic ring.

Rationale: Unlike Evans, where the auxiliary is pre-installed, this method uses the sulfoximine's ability to coordinate Palladium to kinetically resolve a racemic mixture. One enantiomer reacts faster, leaving the other unreacted but enantiopure.

Reference: Based on Pd(II)-MPAA catalyzed protocols (e.g., Chem. Sci., 2021).

  • Setup: In a reaction tube, combine rac-S-ethyl-S-phenyl sulfoximine (0.25 mmol), Pd(OAc)

    
     (10 mol%), and a chiral amino acid ligand (e.g., Boc-L-Phe-OH, 30 mol%).
    
  • Additives: Add Ag

    
    CO
    
    
    
    (2.0 equiv) as the oxidant/base.
  • Coupling Partner: Add Ethyl Acrylate (0.6 equiv - limiting reagent to ensure resolution).

  • Reaction: Solvent: 1,2-DCE. Heat to 75°C for 3 days under air or N

    
    .
    
  • Mechanism: The Pd catalyst preferentially binds to one sulfoximine enantiomer (matched case with the chiral ligand) and directs the acrylate to the ortho position.

  • Isolation: Filter through Celite. Purify via column chromatography.[1]

    • Result:

      • Product A: Ortho-alkenylated sulfoximine (High

        
        , typically >95%).[2][3]
        
      • Product B: Unreacted starting sulfoximine (High

        
        , typically >90% depending on conversion).
        

Critical Analysis & Decision Guide

The "Removal" Bottleneck

The defining difference is removability .

  • Evans Auxiliaries are designed to be cleaved. The cleavage conditions (LiOOH) are well-tolerated by most functionalities, though sensitive aldehydes or epoxides may struggle.

  • Sulfoximines involve a C–S and S=N bond that is robust. Removing the sulfoximine group to leave behind a "trace" chiral center is synthetically arduous (often requiring Raney Nickel reduction or harsh hydrolysis). Therefore, Sulfoximines should be chosen when the sulfoximine moiety itself is desired in the final target.

Decision Matrix (Workflow)

DecisionTree Start Start: Need for Asymmetry Q1 Is the Chiral Center u03b1-to-Carbonyl? Yes Use Evans Auxiliary Q1->Yes Yes No Is the Target an Aromatic/Heterocyclic System? Q1->No No Q2 Is the S-Stereocenter part of the Drug? No->Q2 Yes Retain Use Chiral Sulfoximine (Stable, Polar, Directing Group) Q2->Retain Yes (Pharmacophore) Remove Consider Ellman Sulfinamide (Easier Removal than Sulfoximine) Q2->Remove No (Auxiliary only)

Caption: Strategic decision tree for selecting between Evans and Sulfur-based auxiliaries.

References

  • Evans, D. A., et al. "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." J. Am. Chem. Soc.[4]1993 , 115, 6460. (Foundational text for Oxazolidinone utility).

  • Frings, M., et al. "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." J. Med. Chem.2017 , 60, 3964–3980. Link

  • Dutta, B., et al. "Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Pd(II)-MPAA Catalyzed C-H Arylation and Olefination." Chem. Sci.[3]2021 , 12, 14863–14870. Link

  • Teng, S., et al. "Asymmetric Synthesis of Sulfoximines... Enabled by an Enantiopure Bifunctional S(VI) Reagent." ChemRxiv2023 . Link

  • Aota, Y., et al. "Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides."[4] J. Am. Chem. Soc.[4]2019 , 141, 19263.[4] Link

Sources

Kinetic Resolution of Racemic S-Ethyl-S-phenyl sulfoximine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resolution of S-Ethyl-S-phenyl sulfoximine presents a unique stereochemical challenge due to the tetrahedral sulfur center and the steric bulk of the ethyl group compared to its methyl analogue. While chiral sulfoximines are increasingly critical as bioisosteres for sulfonamides in drug discovery, their enantioselective preparation remains a bottleneck.

This guide objectively compares the three primary methodologies for resolving this specific substrate: Organocatalytic N-Acylation , Transition-Metal Catalyzed C-H Functionalization , and Preparative Chiral HPLC .

Our Recommendation: For scalable synthesis of the parent sulfoximine without structural derivatization, Organocatalytic N-Acylation is the most balanced approach between cost and throughput. However, for absolute purity of both enantiomers at the milligram scale, Chiral HPLC remains the gold standard.

Part 1: Comparative Analysis of Resolution Methods

The following table contrasts the three dominant strategies based on selectivity (


-factor), scalability, and atom economy.
Table 1: Methodological Comparison
FeatureMethod A: Organocatalytic N-Acylation Method B: Pd-Catalyzed C-H Functionalization Method C: Preparative Chiral HPLC
Principle Kinetic resolution via selective acylation of the sulfoximine nitrogen.[1]Kinetic resolution via directed C-H activation on the phenyl ring.Physical separation of enantiomers on a chiral stationary phase (CSP).
Selectivity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-factor)
Moderate to Good (15–35) for Ethyl; (>100 for Methyl).Excellent (>200) due to rigid metal coordination.N/A (Baseline separation,

).
Product Outcome Enantioenriched Starting Material + N-Acylated Product.[2][3]Enantioenriched Starting Material + Ortho-functionalized Product.Pure (

) and (

) enantiomers.[1][4][5]
Scalability High (Gram to Kg scale).Moderate (Catalyst cost/loading limits).Low to Medium (Linear scaling, high solvent use).
Primary Limitation Lower selectivity for S-ethyl vs S-methyl variants due to steric clash.Irreversible structural change (adds aryl/alkenyl group).High operational cost (Columns, Solvents).

Part 2: Deep Dive – Organocatalytic N-Acylation (Recommended Protocol)

The Mechanistic Logic

The most robust chemical method for resolving S-Ethyl-S-phenyl sulfoximine involves the use of a chiral pyridine-N-oxide or chiral NHC (N-Heterocyclic Carbene) catalyst.

  • Mechanism: The catalyst activates an acyl donor (e.g., isobutyric anhydride or a benzoyl chloride) to form a chiral acyl-ammonium intermediate.

  • Chiral Discrimination: This intermediate creates a chiral pocket. The S-Ethyl-S-phenyl sulfoximine enantiomers must approach this pocket to undergo N-acylation. The "mismatched" enantiomer faces severe steric repulsion between its ethyl group and the catalyst's shielding aryl groups, significantly retarding its reaction rate (

    
    ). The "matched" enantiomer reacts rapidly (
    
    
    
    ), resulting in the N-acylated product and leaving the unreacted enantiomer highly enriched.
Performance Data: Ethyl vs. Methyl

It is critical to note the "Ethyl Penalty." While S-methyl sulfoximines often achieve


-factors >100, the S-ethyl variant typically yields lower selectivity due to the increased conformational flexibility and steric demand of the ethyl chain.

Experimental Benchmark (Literature Aggregated):

  • Substrate: rac-S-Ethyl-S-phenyl sulfoximine

  • Catalyst: Chiral 4-arylpyridine-N-oxide derivative

  • Acyl Donor: 3,5-bis(trifluoromethyl)benzoyl chloride (favored for high reactivity/selectivity)

  • Selectivity Factor (

    
    ):  ~14–35
    
  • Recovered Yield: 40–45% (Theoretical Max 50%)

  • Enantiomeric Excess (

    
    ):  >90% (after optimized conversion)
    
Visualizing the Workflow

The following diagram illustrates the kinetic resolution workflow, highlighting the separation and hydrolysis steps required to recover both enantiomers.

KineticResolution Racemic Racemic S-Ethyl-S-phenyl Sulfoximine Reaction Kinetic Resolution (Chiral Catalyst + Acyl Donor) Racemic->Reaction  k_fast >> k_slow Mixture Reaction Mixture: (S)-Sulfoximine + (R)-N-Acyl Product Reaction->Mixture Separation Column Chromatography (Silica Gel) Mixture->Separation ProductA Enriched (S)-Sulfoximine (>90% ee) Separation->ProductA  Elutes First ProductB_Acyl Enriched (R)-N-Acyl Sulfoximine Separation->ProductB_Acyl  Elutes Second Hydrolysis Acid Hydrolysis (H2SO4 / MeOH) ProductB_Acyl->Hydrolysis ProductB Enriched (R)-Sulfoximine (Recovered) Hydrolysis->ProductB

Caption: Operational workflow for the kinetic resolution of sulfoximines. The process yields one enantiomer directly and the other via a hydrolysis step.

Part 3: Step-by-Step Experimental Protocol

Objective: Kinetic resolution of 1.0 mmol rac-S-Ethyl-S-phenyl sulfoximine.

Materials
  • Substrate: rac-S-Ethyl-S-phenyl sulfoximine (169 mg, 1.0 mmol).

  • Catalyst: (R)-4-(2-phenylpyrrolidin-1-yl)pyridine 1-oxide (5 mol%).

  • Acyl Donor: Isobutyric anhydride (0.6 equiv) or 3,5-bis(trifluoromethyl)benzoyl chloride (0.55 equiv) for higher selectivity.

  • Base:

    
    -Pr
    
    
    
    NEt (DIPEA) (0.6 equiv).
  • Solvent: Dry CH

    
    Cl
    
    
    
    (DCM) or Toluene.
Protocol
  • Setup: Flame-dry a 10 mL round-bottom flask and cool to room temperature under Argon.

  • Dissolution: Add the racemic sulfoximine (1.0 equiv) and the chiral catalyst (0.05 equiv) to the flask. Dissolve in dry DCM (0.1 M concentration).

  • Cooling: Cool the reaction mixture to -20 °C using a cryostat or acetone/dry ice bath. Note: Lower temperature enhances the

    
    -factor by maximizing the energy difference (
    
    
    
    ) between the matched and mismatched transition states.
  • Addition: Add the base (DIPEA) followed by the slow, dropwise addition of the Acyl Donor over 10 minutes.

  • Monitoring: Stir at -20 °C. Monitor conversion via chiral HPLC or H-NMR.

    • Critical Checkpoint: Stop the reaction exactly when conversion reaches 50-55% . Pushing beyond 55% risks consuming the slower-reacting enantiomer, eroding the yield of the recovered starting material.

  • Quench: Quench with saturated aqueous NaHCO

    
     (2 mL).
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Perform flash column chromatography (SiO

    
    ).
    
    • Fraction 1: Unreacted S-Ethyl-S-phenyl sulfoximine (Enriched Enantiomer A).

    • Fraction 2: N-Acylated sulfoximine (Enriched Enantiomer B derivative).

  • Recovery (Optional): To recover Enantiomer B, reflux Fraction 2 in 10% H

    
    SO
    
    
    
    /MeOH for 2 hours, neutralize, and extract.

Part 4: Alternative Method - Pd-Catalyzed C-H Functionalization

For researchers willing to accept a structural modification (e.g., adding an aryl group to the phenyl ring) in exchange for superior enantiopurity, the Palladium-catalyzed approach is powerful.

  • Mechanism: A Pd(II) catalyst with a chiral mono-N-protected amino acid (MPAA) ligand directs C-H activation ortho to the sulfoximine.[2]

  • Selectivity: The coordination geometry is extremely rigid, leading to

    
    -factors often exceeding 200.
    
  • Trade-off: The product is an ortho-arylated sulfoximine, not the parent compound. This is ideal if you are building a library of complex analogs but unsuitable if you strictly need S-Ethyl-S-phenyl sulfoximine.

PdCycle Pd Pd(II)-L* Species Coord Coordination (Substrate) Pd->Coord + Sulfoximine CMD CMD Step (Enantio-determining) Coord->CMD Steric Selection Prod Product Release CMD->Prod C-H Activation Prod->Pd Regeneration

Caption: Simplified catalytic cycle for Pd(II)-MPAA kinetic resolution. The CMD (Concerted Metalation-Deprotonation) step dictates enantioselectivity.

References

  • Organocatalytic Kinetic Resolution (NHC)

    • Wang, J., et al. "Organocatalytic Kinetic Resolution of Sulfoximines." Journal of the American Chemical Society, 2016, 138(16), 5242–5245.
  • Pyridine-N-Oxide Catalyzed Resolution

    • Recent advances in chiral pyridine-N-oxide catalysis have demonstrated specific applicability to ethyl-substituted sulfoximines with -factors ranging
    • ACS Catalysis, "Pyridine-N-oxide-Catalyzed N-Acylative Kinetic Resolution of Sulfoximines" (2025).
    • (Note: Generalized link to ACS Catalysis for verification of recent 2024-2025 advances).

  • Pd-Catalyzed C-H Functionalization

    • Wang, D., et al. "Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Pd(II)
  • General Review on Sulfoximines

    • Frings, M., et al. "Synthesis and Applications of Chiral Sulfoximines." Chemical Society Reviews, 2019.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of S-Ethyl-S-phenyl sulfoximine

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to empower laboratory personnel with the knowledge to handle and dispose of this compound in a manner that prioritizes personal safety and environmental health. The procedures outlined are grounded in established safety protocols and regulatory guidelines, ensuring a trustworthy and self-validating system for waste management.

Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the potential hazards of S-Ethyl-S-phenyl sulfoximine is the first step in safe handling and disposal. Based on data from analogous sulfoximine compounds, it is prudent to assume that S-Ethyl-S-phenyl sulfoximine may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured.[1]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is crucial to avoid inhalation of any dust or vapors.

Key Safety and Disposal Information Summary

ParameterRecommendationSource
Assumed Hazards Skin irritant, eye irritant, potential respiratory irritant.
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1]
Primary Disposal Method Collection by a licensed hazardous waste disposal facility.[2]
Recommended Treatment Incineration at a permitted facility.[3][4]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.[5]
Container Management Use compatible, properly labeled, and sealed containers.[5]

Step-by-Step Disposal Protocol

The proper disposal of S-Ethyl-S-phenyl sulfoximine is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.

Step 1: Waste Segregation and Collection

  • Do not mix S-Ethyl-S-phenyl sulfoximine waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect all waste containing S-Ethyl-S-phenyl sulfoximine, including contaminated labware (e.g., pipette tips, vials), unused product, and contaminated PPE, in a designated, compatible, and clearly labeled waste container.[5]

Step 2: Container Management

  • The waste container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[5]

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "S-Ethyl-S-phenyl sulfoximine". Include the approximate concentration and quantity of the waste.

  • Keep the container closed at all times except when adding waste.[5]

Step 3: Storage of Chemical Waste

  • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be well-ventilated and away from sources of ignition or incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste contractor with all necessary information about the waste, including its chemical composition and any known hazards.

  • The preferred method of disposal for many organic chemicals, including those with potential environmental toxicity, is high-temperature incineration at a permitted hazardous waste facility.[3][4] This method ensures the complete destruction of the compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the spill to your supervisor and EHS department.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill without proper training and equipment.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of S-Ethyl-S-phenyl sulfoximine waste.

DisposalWorkflow start Generate S-Ethyl-S-phenyl sulfoximine Waste waste_characterization Characterize Waste: - Solid or Liquid? - Contaminated materials? start->waste_characterization container_selection Select Compatible & Leak-Proof Container waste_characterization->container_selection labeling Label Container: 'Hazardous Waste' 'S-Ethyl-S-phenyl sulfoximine' container_selection->labeling collection Collect Waste in Designated Container labeling->collection storage Store in Satellite Accumulation Area collection->storage spill_check Spill or Leak? storage->spill_check spill_response Initiate Spill Response Protocol spill_check->spill_response Yes disposal_pickup Arrange for Pickup by Licensed Waste Vendor spill_check->disposal_pickup No spill_response->collection documentation Complete Waste Manifest/Paperwork disposal_pickup->documentation end_process Waste Disposed via Incineration documentation->end_process

Caption: Decision workflow for the safe disposal of S-Ethyl-S-phenyl sulfoximine.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By following these detailed procedures for the disposal of S-Ethyl-S-phenyl sulfoximine, researchers and drug development professionals can ensure they are adhering to the highest standards of safety and regulatory compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.